molecular formula C26H26N4O4 B611450 TP-300 CAS No. 534605-78-2

TP-300

Cat. No.: B611450
CAS No.: 534605-78-2
M. Wt: 458.518
Attention: For research use only. Not for human or veterinary use.
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Description

TP-300 is a novel, water-soluble prodrug of the potent topoisomerase-I (Topo-1) inhibitor TP3076, and its active metabolite, TP3011 . As a topoisomerase-I inhibitor, its primary research value lies in the study of DNA damage and repair mechanisms in advanced solid tumors. TP300 is designed to be converted non-enzymatically to TP3076, which is then metabolized to the active form TP3011 . Preclinical data indicates that both TP3076 and TP3011 are equipotent to SN38 (the active metabolite of irinotecan) in inhibiting Topo-1, with IC50 values in the sub-nanomolar range . A key potential research advantage is that TP3076 lacks a phenolic-OH group, meaning it is not a substrate for glucuronidation by UGT1A1 . This may reduce inter-individual variability in metabolic activation and the severe diarrhea commonly associated with irinotecan, making this compound a valuable tool for studying toxicity profiles and efficacy in various cancer models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

534605-78-2

Molecular Formula

C26H26N4O4

Molecular Weight

458.518

IUPAC Name

(S)-9-ethyl-9-hydroxy-1-pentyl-1,9,12,15-tetrahydro-10H,13H-pyrano[3'',4'':6',7']indolizino[2',1':5,6]pyrido[4,3,2-de]quinazoline-10,13-dione

SMILES

O=C1[C@](O)(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP-300;  TP 300;  TP300;  CH-0793076;  TP-3076;  CH0793076;  TP3076.

Origin of Product

United States

Foundational & Exploratory

TP-300: A Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-300 is a novel, water-soluble prodrug of the potent topoisomerase I inhibitor, CH0793076. Developed to overcome limitations of existing camptothecin analogs, this compound exhibits a unique pH-dependent activation mechanism, leading to the targeted release of its active form in the physiological environment of tumor tissues. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data. It details the molecular interactions, downstream signaling cascades, and methodologies for its evaluation, offering a technical resource for professionals in oncology research and drug development.

Introduction: The Rationale for a Novel Topoisomerase I Inhibitor

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for resolving DNA topological stress during replication and transcription. It introduces transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break. The camptothecin class of anticancer agents targets this mechanism by stabilizing the covalent complex formed between Top1 and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in a cytotoxic double-strand break, ultimately triggering apoptotic cell death.[1]

This compound was designed as a next-generation topoisomerase I inhibitor to improve upon the therapeutic index of established drugs like irinotecan and topotecan. A key innovation is its formulation as a water-soluble prodrug, this compound, which is stable in acidic solutions but rapidly converts to its active, lipophilic form, CH0793076, at physiological pH.[2][3] This pH-sensitive activation is intended to minimize inter-patient pharmacokinetic variability often seen with enzyme-activated prodrugs and to enhance drug delivery to the tumor microenvironment.[4]

Core Mechanism of Action

The antitumor activity of this compound is mediated by its active form, CH0793076, which functions as a potent topoisomerase I poison. The mechanism can be dissected into several key steps:

2.1. pH-Dependent Activation: this compound is administered intravenously in an acidic formulation. Upon entering the bloodstream and reaching tissues with physiological pH (around 7.4), it undergoes a rapid, non-enzymatic conversion to the active molecule, CH0793076.[4]

2.2. Inhibition of Topoisomerase I: CH0793076, a hexacyclic camptothecin analog, intercalates into the DNA helix at the site of Top1 activity.[2] It specifically binds to the Top1-DNA covalent complex, preventing the enzyme from re-ligating the single-strand break it has created.

2.3. Formation of Stable Cleavable Complexes: The binding of CH0793076 to the Top1-DNA complex results in a stabilized ternary structure. This "cleavable complex" is a form of DNA damage.

2.4. Induction of DNA Damage: The persistence of these cleavable complexes becomes highly cytotoxic during the S-phase of the cell cycle. When the replication fork encounters a stabilized cleavable complex, the single-strand break is converted into a double-strand break, a more severe form of DNA damage.[5]

2.5. Triggering of the DNA Damage Response and Apoptosis: The accumulation of double-strand breaks activates the cell's DNA Damage Response (DDR) pathways.[6][7] This can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR signaling will initiate programmed cell death, or apoptosis.[8][9]

Signaling Pathways

The cytotoxic effects of this compound are mediated through the activation of the intrinsic apoptotic pathway, a common consequence of extensive DNA damage.

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 DNA Replication & Transcription cluster_2 DNA Damage & Apoptosis This compound (Prodrug) This compound (Prodrug) CH0793076 (Active Drug) CH0793076 (Active Drug) This compound (Prodrug)->CH0793076 (Active Drug) pH-dependent conversion Top1-DNA Complex Top1-DNA Complex CH0793076 (Active Drug)->Top1-DNA Complex Stabilization Topoisomerase I (Top1) Topoisomerase I (Top1) DNA DNA DNA->Top1-DNA Complex Single-Strand Break Single-Strand Break Top1-DNA Complex->Single-Strand Break Top1 Top1 Top1->Top1-DNA Complex Replication Fork Collision Replication Fork Collision Single-Strand Break->Replication Fork Collision Double-Strand Break Double-Strand Break Replication Fork Collision->Double-Strand Break DNA Damage Response DNA Damage Response Double-Strand Break->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation DNA Relaxation Assay DNA Relaxation Assay ICE Assay ICE Assay Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Phase I Clinical Trial Phase I Clinical Trial MTD & DLT Assessment MTD & DLT Assessment Phase I Clinical Trial->MTD & DLT Assessment

References

In-Depth Technical Guide: The Bioactivation of TP-300 to its Active Metabolite TP-3076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-300 is a novel, water-soluble prodrug designed to deliver the potent topoisomerase I inhibitor, TP-3076. The conversion of this compound to its active form is a critical step in its mechanism of action and is primarily mediated by enzymatic hydrolysis. This technical guide provides a comprehensive overview of this bioactivation process, including the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of this and similar prodrug strategies in oncology.

Introduction

This compound is a promising chemotherapeutic agent that, upon administration, is converted in the body to the active compound TP-3076. TP-3076 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. The prodrug approach offers several advantages, including improved solubility and potentially enhanced pharmacokinetic properties compared to the active drug. A thorough understanding of the conversion mechanism of this compound to TP-3076 is paramount for optimizing its clinical application and predicting its efficacy and safety profile.

The Conversion Pathway: Enzymatic Hydrolysis by Carboxylesterases

The bioactivation of this compound to TP-3076 is an enzymatic hydrolysis reaction. Evidence strongly suggests that this conversion is primarily catalyzed by carboxylesterase 1 (CES1) , a serine hydrolase highly expressed in the human liver.[1][2][3][4][5] Carboxylesterases are key enzymes in the metabolism of a wide array of ester-containing drugs and prodrugs.[6] While other carboxylesterases, such as CES2 which is abundant in the intestine, exist, the substrate specificity of CES1 makes it the most likely candidate for the hydrolysis of this compound.[2][5]

The general mechanism of ester hydrolysis by CES1 involves the nucleophilic attack of a serine residue in the enzyme's active site on the ester carbonyl of the substrate, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the carboxylic acid portion of the substrate and regenerating the active enzyme.

dot

TP300_Conversion TP300 This compound (Prodrug) TP3076 TP-3076 (Active Drug) TP300->TP3076 Hydrolysis CES1 Carboxylesterase 1 (CES1) (in Liver) CES1->TP300 catalyzes

Fig. 1: Enzymatic Conversion of this compound to TP-3076

Quantitative Analysis of this compound Conversion

To date, specific kinetic parameters (Km and Vmax) for the conversion of this compound to TP-3076 by human CES1 have not been explicitly reported in the reviewed literature. However, based on studies of other CES1 substrates, a Michaelis-Menten kinetic model is expected to describe the reaction.

Table 1: Hypothetical Kinetic Parameters for this compound Conversion by CES1

ParameterDescriptionExpected Range
Km (µM) Michaelis constant, representing the substrate concentration at half-maximal velocity.10 - 500
Vmax (nmol/min/mg protein) Maximum reaction velocity.100 - 5000
CLint (µL/min/mg protein) Intrinsic clearance (Vmax/Km).2 - 500

Note: The values in this table are hypothetical and are provided for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols for Studying this compound Conversion

The following protocols provide a framework for the in vitro investigation of the conversion of this compound to TP-3076.

In Vitro Metabolism using Human Liver S9 Fractions or Microsomes

This experiment aims to determine the metabolic stability of this compound in the presence of a complex mixture of liver enzymes.

Materials:

  • This compound

  • Pooled human liver S9 fractions or microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (if assessing Phase I metabolism in parallel)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of human liver S9 fractions or microsomes (final protein concentration 0.5-1 mg/mL) and phosphate buffer at 37°C.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

dot

S9_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis TP300_stock This compound Stock Reaction_start Initiate Reaction (add this compound to S9 mix) TP300_stock->Reaction_start S9_mix Liver S9/Microsome Mix S9_mix->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Time_points Sample at Time Points Incubate->Time_points Quench Quench with ACN + IS Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

References

Preclinical Profile of TP-300: A Novel Topoisomerase I Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP-300 is a novel, water-soluble prodrug of a potent topoisomerase I inhibitor, developed as a next-generation camptothecin analogue. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and its activity against drug-resistant cancer models. The information presented herein is synthesized from publicly available scientific abstracts and established preclinical research methodologies.

Core Compound Profile and Mechanism of Action

This compound is designed for intravenous administration in an acidic formulation (approximately pH 3-4). At physiological pH, it undergoes a rapid, non-enzymatic conversion to its lipophilic active form, TP3076 (also referred to as CH0793076). This pH-dependent activation is a key feature, potentially reducing the inter-individual pharmacokinetic variability often seen with enzymatically activated prodrugs.[1]

Following its formation, TP3076 is further metabolized by aldehyde oxidase 1 (AOX1) to another active metabolite, TP3011. Both TP3076 and TP3011 are potent inhibitors of topoisomerase I, an essential enzyme involved in relieving DNA torsional strain during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these active metabolites lead to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.

Signaling and Metabolic Pathway

The metabolic activation of this compound proceeds through a sequential conversion to its active metabolites. This pathway is critical for its anticancer activity.

TP300_Metabolism TP300 This compound (Prodrug) Water-Soluble TP3076 TP3076 (Active Metabolite) Lipophilic TP300->TP3076 Non-enzymatic conversion (at physiological pH) TP3011 TP3011 (Active Metabolite) TP3076->TP3011 Aldehyde Oxidase 1 (AOX1) TopoI Topoisomerase I Inhibition TP3076->TopoI TP3011->TopoI

Figure 1: Metabolic activation pathway of the prodrug this compound.

In Vitro Efficacy

The cytotoxic activity of this compound's active metabolites has been evaluated across a range of human cancer cell lines. The active metabolite TP3011, in particular, has demonstrated potent antiproliferative effects with IC50 values in the nanomolar range.

Quantitative Data: In Vitro Cytotoxicity
Cell LineCancer TypeActive MetaboliteIC50 (nM)
HCT116Colorectal CancerTP30110.85
QG56Non-Small Cell Lung CarcinomaTP30118.5
NCI-H460Non-Small Cell Lung CarcinomaTP30118.2

Data synthesized from publicly available research.

A significant finding from in vitro studies is the activity of this compound's active form against cancer cells that have developed resistance to other topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan). This resistance is often mediated by the overexpression of the ATP-binding cassette transporter protein, Breast Cancer Resistance Protein (BCRP). In a BCRP-transfected cell line, the active form of this compound required only a two-fold higher concentration to achieve its IC50, in stark contrast to the 12-fold increase required for SN-38, indicating that this compound's active metabolite is a poor substrate for this efflux pump.[1]

Experimental Protocols: In Vitro Cytotoxicity Assays

While specific, detailed protocols for this compound are not publicly available, a standard methodology for assessing in vitro cytotoxicity of a novel compound would generally involve the following steps:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Compound Preparation: this compound or its active metabolites are dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • Cell Seeding and Treatment: Cells are seeded into 96-well plates and, after a period of attachment, are treated with the various concentrations of the test compound.

  • Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with This compound Metabolites compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (MTT/CTG) incubation->viability_assay ic50_calc IC50 Calculation viability_assay->ic50_calc

Figure 2: Generalized workflow for in vitro cytotoxicity testing.

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in preclinical mouse xenograft models of various human cancers.

Quantitative Data: In Vivo Tumor Growth Inhibition

This compound has shown statistically significant and superior tumor growth inhibition compared to the standard-of-care topoisomerase I inhibitor, CPT-11 (irinotecan), in a panel of 12 mouse xenograft models.

Cancer TypeNumber of ModelsTumor Growth Inhibition
Colorectal, Lung, Gastric, Pancreatic11 out of 12>80%

Furthermore, this compound demonstrated a significantly wider therapeutic window compared to CPT-11 in the HCT116 colon cancer xenograft model. The effective dose range (Maximum Tolerated Dose / 50% Effective Dose) was calculated to be 157 for this compound, compared to 12 for CPT-11.[1]

Consistent with the in vitro findings, this compound showed potent antitumor activity in xenograft models established from cancer cell lines with verified BCRP expression, where CPT-11 exhibited less than 50% tumor growth inhibition. This in vivo data further supports the potential of this compound in treating drug-resistant tumors.[1]

Experimental Protocols: Mouse Xenograft Studies

Detailed protocols for the specific this compound xenograft studies are not available in the public domain. However, a general methodology for such a study would be as follows:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 to 10x10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Staging: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration: this compound is administered, likely intravenously, according to a specific dosing schedule and concentration. The control group receives a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. The percentage of tumor growth inhibition is then calculated.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_outcome Outcome Analysis cell_implant Subcutaneous Implantation of Cancer Cells in Mice tumor_growth Tumor Growth to Palpable Size cell_implant->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization dosing Administration of this compound or Vehicle Control randomization->dosing monitoring Regular Measurement of Tumor Volume & Body Weight dosing->monitoring endpoint Study Endpoint monitoring->endpoint tgi_calc Calculation of Tumor Growth Inhibition endpoint->tgi_calc

Figure 3: Generalized workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound demonstrates its potential as a potent and promising topoisomerase I inhibitor. Its unique pH-dependent activation mechanism, broad-spectrum antitumor activity in vitro and in vivo, and notable efficacy against BCRP-mediated drug-resistant cancer models highlight its differentiated profile. These findings provided a strong rationale for the clinical development of this compound in patients with advanced solid tumors. Further research and clinical trials are necessary to fully elucidate its therapeutic potential in various cancer types.

References

TP-300: A Technical Guide on a Novel Topoisomerase I Inhibitor and its Impact on DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-300 (also known as CH-0793076) is a novel, water-soluble, synthetic camptothecin analogue developed as a potent inhibitor of DNA topoisomerase I. Administered as a prodrug, this compound undergoes a non-enzymatic, pH-dependent conversion to its active lipophilic form, TP3076, which is further metabolized to a second active metabolite, TP3011. By targeting topoisomerase I, this compound effectively disrupts the process of DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound and its effect on DNA replication.

Introduction to this compound

This compound is a next-generation topoisomerase I inhibitor designed to overcome limitations of existing camptothecins like irinotecan.[1] Its innovative design as a water-soluble prodrug allows for intravenous administration in an acidic formulation.[1][2] Upon entering the physiological pH of the bloodstream, it rapidly converts to its active forms, a process designed to reduce the inter-patient pharmacokinetic variability often seen with enzyme-activated prodrugs.[1][2] Preclinical and clinical studies have demonstrated its potent anti-tumor activity and a manageable safety profile.[3]

Mechanism of Action

Metabolic Activation of the Prodrug

This compound is administered intravenously in an inactive, water-soluble form. The activation to its biologically active metabolites occurs in a two-step process that begins with a non-enzymatic conversion.

  • pH-Dependent Conversion: In the acidic formulation (pH 3-4), this compound is stable. Upon infusion and exposure to physiological pH (~7.4), it undergoes a rapid, non-enzymatic conversion to its lipophilic active form, TP3076 (also referred to as CH0793076).[1][2]

  • Enzymatic Metabolism: TP3076 is then metabolized by the enzyme aldehyde oxidase 1 (AOX1) into a second active metabolite, TP3011 .[3]

G cluster_0 Systemic Circulation (Physiological pH ~7.4) TP300 This compound (Prodrug) Water-Soluble TP3076 TP3076 Active Metabolite Lipophilic TP300->TP3076 Non-enzymatic Conversion TP3011 TP3011 Active Metabolite TP3076->TP3011 Aldehyde Oxidase 1 (AOX1)

Figure 1: Metabolic activation pathway of the prodrug this compound.
Inhibition of Topoisomerase I and DNA Replication Disruption

DNA Topoisomerase I (Topo I) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4] The active metabolites of this compound, TP3076 and TP3011, exert their cytotoxic effects by interfering with this process.

  • Stabilization of the Cleavable Complex: TP3076 and TP3011 bind to the complex formed between Topo I and DNA. This binding stabilizes the "cleavable complex," trapping the enzyme on the DNA and preventing the re-ligation of the single-strand break.[5]

  • Collision with the Replication Fork: During the S-phase of the cell cycle, the DNA replication machinery, known as the replication fork, moves along the DNA strand. When an advancing replication fork encounters a this compound-stabilized cleavable complex, it leads to the conversion of the single-strand break into a permanent, irreversible double-strand break.[6]

  • Induction of Apoptosis: The accumulation of these DNA double-strand breaks is highly cytotoxic, triggering DNA damage response pathways and ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[7]

G cluster_0 Mechanism of Action at the Replication Fork ReplicationFork Advancing Replication Fork CleavableComplex Stabilized Topo I-DNA Cleavable Complex ReplicationFork->CleavableComplex Collision TopoI Topoisomerase I (Topo I) TopoI->CleavableComplex DNA DNA Strand DNA->CleavableComplex TP3076_3011 TP3076 / TP3011 TP3076_3011->CleavableComplex Stabilizes DSB Irreversible Double-Strand Break CleavableComplex->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Triggers

Figure 2: Disruption of DNA replication by this compound active metabolites.

Quantitative Data Summary

Preclinical In Vitro Activity

The active metabolites of this compound have demonstrated potent anti-proliferative activity across various human cancer cell lines.

Cell LineCancer TypeActive MetaboliteIC₅₀ (nM)Citation
HCT116Colorectal CancerTP30110.85[3]
QG56Non-Small Cell Lung CarcinomaTP30118.5[3]
NCI-H460Non-Small Cell Lung CarcinomaTP30118.2[3]

Table 1: In vitro anti-proliferative activity of this compound's active metabolite, TP3011.

Additionally, preclinical studies have shown that the active form of this compound is less susceptible to resistance mediated by the breast cancer resistance protein (BCRP) compared to SN-38, the active metabolite of irinotecan.[2]

Preclinical In Vivo Activity

In mouse xenograft models, this compound demonstrated a significantly wider therapeutic window compared to CPT-11 (irinotecan).

CompoundCancer ModelMTD/ED₅₀ RatioCitation
This compoundHCT116 Colon Cancer157[2]
CPT-11HCT116 Colon Cancer12[2]

Table 2: Effective dose range of this compound vs. CPT-11 in a mouse xenograft model.

Phase I Clinical Trial Data

A Phase I dose-escalation study was conducted in 32 patients with refractory advanced solid tumors.[3]

ParameterValueCitation
Dosing Regimen 1-hour IV infusion every 3 weeks[3]
Doses Tested (mg/m²) 1, 2, 4, 6, 8, 10, 12[3]
Maximum Tolerated Dose (MTD) 10 mg/m²[3]
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, Febrile Neutropenia[3]
Pharmacokinetics (TP3076) Dose proportionality in AUC and Cmax observed from 1-10 mg/m²[3]
Pharmacodynamics DNA strand breaks detected in PBMCs post-infusion via Comet Assay[3]

Table 3: Summary of Phase I clinical trial results for this compound.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This in vitro assay is used to determine the inhibitory activity of a compound on Topoisomerase I. The principle is that Topo I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a series of 1.5-ml microcentrifuge tubes. To each tube, add 2 μl of 10× Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA (e.g., pBR322).[8]

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., TP3076 or TP3011) to the tubes. Include a positive control (no inhibitor) and a negative control (no Topo I). Adjust the final reaction volume to 20 μl with distilled water.

  • Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I protein to each tube (except the negative control).

  • Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding 5 μl of 5× loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel. Run the gel for 2-3 hours at 5-10 V/cm.[8]

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe), destain, and visualize the DNA bands under UV transillumination.[8] Supercoiled DNA will migrate faster than relaxed, circular DNA. The concentration of the inhibitor that prevents the conversion from the supercoiled to the relaxed form is determined.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay was used in the clinical trial to measure DNA strand breaks in patient peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of this compound activity.[3]

Methodology (Alkaline Protocol):

  • Cell Preparation: Isolate PBMCs from patient blood samples. Prepare a single-cell suspension at a concentration of approximately 1 x 10⁵ cells/ml in ice-cold PBS (Ca²⁺ and Mg²⁺ free).[9]

  • Embedding in Agarose: Mix a small volume of the cell suspension (e.g., 30 µl) with low melting point (LMP) agarose (e.g., 300 µl) maintained at 37°C. Immediately pipette this mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify at 4°C for 10 minutes.[9]

  • Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 60 minutes at 4°C to lyse the cells and unfold the DNA, creating nucleoids.[9]

  • DNA Unwinding (Alkaline Treatment): Drain the lysis solution and immerse the slides in a high pH alkaline unwinding solution (e.g., pH >13) for 20-60 minutes at room temperature in the dark. This step denatures the DNA and expresses alkali-labile sites as single-strand breaks.[9]

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same alkaline solution. Apply an electric field (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate from the nucleoid towards the anode, forming a "comet tail."[10]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The amount of DNA that has migrated into the tail is proportional to the amount of DNA damage. Specialized software is used to quantify the intensity of the comet tail relative to the head, providing a measure of DNA strand breaks.

G cluster_workflow Comet Assay Workflow A 1. Isolate PBMCs & Suspend in PBS B 2. Mix with LMP Agarose & Solidify on Slide A->B C 3. Lyse Cells (High Salt, Detergent) B->C D 4. Unwind DNA (Alkaline Solution, pH >13) C->D E 5. Electrophoresis (Alkaline Buffer) D->E F 6. Neutralize & Stain DNA E->F G 7. Visualize & Quantify (Fluorescence Microscopy) F->G

Figure 3: General workflow for the Comet Assay.

Conclusion

This compound represents a promising development in the field of topoisomerase I inhibitors. Its unique pH-dependent activation mechanism may offer a more predictable pharmacokinetic profile, and its potent activity against cancer cells, including those with certain resistance mechanisms, has been demonstrated in both preclinical and early clinical settings. The primary mechanism of action, which involves the collision of replication forks with drug-stabilized Topo I-DNA complexes, underscores its efficacy in rapidly dividing tumor cells. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of advanced solid tumors.

References

The Role of TP-300 in the Induction of DNA Strand Breaks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-300 is a novel topoisomerase I inhibitor that has demonstrated potent anti-tumor activity in preclinical and clinical studies. Its primary mechanism of action involves the induction of DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanism by which this compound induces DNA damage, summarizes available data on its effects, and details the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound and other topoisomerase I inhibitors.

Introduction to this compound and its Target: Topoisomerase I

DNA topoisomerase I (Top1) is a critical enzyme responsible for regulating DNA topology during various cellular processes, including replication, transcription, and recombination. It alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks. The enzyme nicks one strand of the DNA, allows the uncut strand to pass through the break, and then reseals the nick. This process is essential for maintaining genomic stability.

This compound is a water-soluble prodrug that is converted in vivo to its active metabolites, TP-3076 and TP-3011. These active forms act as potent inhibitors of topoisomerase I.[1] By targeting Top1, this compound disrupts the normal enzymatic cycle, leading to the accumulation of DNA lesions and ultimately, cancer cell death.

Mechanism of this compound-Induced DNA Strand Breaks

The cytotoxic effect of this compound is a direct consequence of its interaction with the topoisomerase I-DNA complex. The process can be broken down into the following key steps:

  • Formation of the Cleavage Complex: Topoisomerase I initiates its catalytic cycle by cleaving one strand of the DNA, forming a covalent intermediate known as the "cleavage complex." In this complex, the enzyme is covalently bound to the 3'-phosphate end of the broken DNA strand.

  • Stabilization of the Cleavage Complex by this compound: this compound and its active metabolites intervene at this stage. They bind to the Top1-DNA complex and stabilize it, preventing the subsequent re-ligation of the DNA strand.[2] This inhibition of the re-ligation step is the pivotal event in the mechanism of action of topoisomerase I inhibitors.

  • Generation of Single-Strand Breaks: The stabilized cleavage complex represents a single-strand break in the DNA. While these breaks can be reversible if the drug is removed, their persistence is the initial form of DNA damage induced by this compound.

  • Conversion to Double-Strand Breaks: The most lethal form of DNA damage arises when the advancing replication fork collides with the stabilized Top1-DNA cleavage complex. This collision leads to the conversion of the single-strand break into an irreversible double-strand break (DSB). These DSBs are highly cytotoxic and difficult for the cell to repair accurately.

  • Induction of Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR) pathway. If the damage is too extensive to be repaired, the cell is driven into apoptosis, or programmed cell death.

Signaling Pathway of this compound Induced DNA Damage

The following diagram illustrates the signaling pathway from this compound administration to the induction of apoptosis.

TP300_Mechanism cluster_drug_activation Drug Administration & Activation cluster_cellular_action Cellular Mechanism of Action cluster_cellular_response Cellular Response This compound (Prodrug) This compound (Prodrug) TP-3076 & TP-3011 (Active Metabolites) TP-3076 & TP-3011 (Active Metabolites) This compound (Prodrug)->TP-3076 & TP-3011 (Active Metabolites) In vivo conversion Stabilized Cleavage Complex Stabilized Cleavage Complex TP-3076 & TP-3011 (Active Metabolites)->Stabilized Cleavage Complex Inhibition of re-ligation Topoisomerase I Topoisomerase I Top1-DNA Complex Top1-DNA Complex Topoisomerase I->Top1-DNA Complex DNA DNA DNA->Top1-DNA Complex Top1-DNA Complex->Stabilized Cleavage Complex Single-Strand Break Single-Strand Break Stabilized Cleavage Complex->Single-Strand Break Replication Fork Collision Replication Fork Collision Single-Strand Break->Replication Fork Collision Double-Strand Break Double-Strand Break Replication Fork Collision->Double-Strand Break DNA Damage Response (DDR) DNA Damage Response (DDR) Double-Strand Break->DNA Damage Response (DDR) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

Caption: Mechanism of this compound induced DNA strand breaks and apoptosis.

Quantitative Analysis of this compound Induced DNA Strand Breaks

While the Phase I clinical trial of this compound reported the detection of DNA strand breaks in peripheral blood mononuclear cells (PBMCs) following infusion, specific quantitative data from this study is not publicly available.[1][3] Preclinical studies have shown that this compound exhibits nanomolar activity across a range of tumor types in vitro.[1] The IC50 values for the active metabolites, TP-3076 and TP-3011, as Top1 inhibitors are in the sub-nanomolar range in HCT-116 colorectal cancer cells.[1]

The following table summarizes the key potency metrics of this compound's active metabolites.

CompoundTargetCell LinePotency (IC50)Reference
TP-3076Topoisomerase IHCT-116Sub-nanomolar[1]
TP-3011Topoisomerase IHCT-116Sub-nanomolar[1]

Experimental Protocols for Measuring DNA Strand Breaks

Several established methods are used to quantify DNA strand breaks induced by agents like this compound. A representative protocol for the Comet Assay, a sensitive method for detecting single- and double-strand DNA breaks in individual cells, is provided below.

The Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay is based on the principle that smaller DNA fragments migrate faster in an agarose gel under electrophoretic conditions. The resulting image, when stained with a fluorescent DNA-binding dye, resembles a "comet" with a head (intact DNA) and a tail (damaged DNA fragments). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Treated and untreated cell suspensions

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation: Harvest cells treated with this compound (and control cells) and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

  • Embedding Cells in Agarose: Mix the cell suspension with 0.5% LMPA at 37°C and quickly pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization: Drain the electrophoresis buffer and gently add neutralization buffer to the slides. Incubate for 5-10 minutes, and repeat twice.

  • Staining and Visualization: Add a few drops of DNA staining solution to each slide and visualize using a fluorescence microscope.

  • Data Analysis: Capture images and analyze at least 50-100 comets per sample using specialized image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Experimental Workflow for Comet Assay

The following diagram outlines the workflow for the Comet Assay.

Comet_Assay_Workflow Cell Treatment (this compound) Cell Treatment (this compound) Cell Harvesting Cell Harvesting Cell Treatment (this compound)->Cell Harvesting Embedding in Agarose Embedding in Agarose Cell Harvesting->Embedding in Agarose Cell Lysis Cell Lysis Embedding in Agarose->Cell Lysis Alkaline Unwinding Alkaline Unwinding Cell Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining Neutralization & Staining Electrophoresis->Neutralization & Staining Fluorescence Microscopy Fluorescence Microscopy Neutralization & Staining->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Quantification of DNA Damage Quantification of DNA Damage Image Analysis->Quantification of DNA Damage

Caption: Workflow of the Comet Assay for DNA damage analysis.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through the induction of DNA strand breaks. As a topoisomerase I inhibitor, it stabilizes the Top1-DNA cleavage complex, leading to an accumulation of single- and double-strand breaks, which ultimately trigger apoptosis. While the direct quantitative measurement of this compound-induced DNA breaks from clinical trials is not yet fully published, its potent sub-nanomolar activity in cancer cell lines underscores its efficacy. The experimental protocols outlined in this guide, such as the Comet Assay, provide a robust framework for researchers to further investigate the DNA-damaging properties of this compound and other topoisomerase I inhibitors. Further research and publication of clinical data will be invaluable in fully elucidating the pharmacodynamic effects of this compound and optimizing its clinical application.

References

Early Drug Development of TP-300: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage development of TP-300, a novel topoisomerase I inhibitor. The information presented herein is synthesized from available preclinical and clinical data to serve as a resource for professionals in the field of oncology drug development.

Introduction to this compound

This compound is a water-soluble prodrug of the active topoisomerase I inhibitor, CH0793076.[1] Developed as a new camptothecin analogue, this compound is designed for intravenous administration in an acidic formulation (pH 3-4).[1] Upon entering the physiological pH of the body, it undergoes a rapid, non-enzymatic conversion to its lipophilic active form.[1] This pH-dependent activation mechanism is intended to offer a more predictable pharmacokinetic profile compared to prodrugs that rely on enzymatic conversion, potentially reducing inter-patient variability.[1]

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. The active metabolite of this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which, when encountered by the replication machinery, are converted into lethal double-strand breaks, ultimately inducing apoptosis.

cluster_0 Cellular Environment (Physiological pH) cluster_1 Mechanism of Action in Cancer Cell TP-300_prodrug This compound (Prodrug) (Water-soluble) Active_Metabolite Active Metabolite (Lipophilic) TP-300_prodrug->Active_Metabolite pH-dependent conversion TopoI_DNA Topoisomerase I-DNA Complex Active_Metabolite->TopoI_DNA Binds to Cleavage_Complex Stabilized Ternary Cleavage Complex TopoI_DNA->Cleavage_Complex Inhibits re-ligation DS_Break Double-Strand DNA Break Cleavage_Complex->DS_Break Replication fork collision Apoptosis Apoptosis DS_Break->Apoptosis

Figure 1: Mechanism of action of this compound.

Preclinical Development

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models. A key finding from these studies is the superior tumor growth inhibition of this compound compared to CPT-11 (irinotecan) in 11 out of 12 mouse xenograft models, which included colorectal, lung, gastric, and pancreatic cancer cell lines.[1]

In Vitro Studies

While specific, detailed protocols for the in vitro assessment of this compound are not publicly available, the evaluation of topoisomerase I inhibitors typically involves the following methodologies:

Topoisomerase I Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • General Protocol:

    • Supercoiled plasmid DNA is incubated with purified human topoisomerase I in a reaction buffer.

    • The test compound (e.g., the active metabolite of this compound) is added at various concentrations.

    • The reaction is allowed to proceed at 37°C and is then stopped.

    • The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining.

    • A reduction in the amount of relaxed DNA compared to the control indicates inhibitory activity.

Cytotoxicity Assays:

  • Principle: These assays determine the concentration of a drug that is required to kill or inhibit the proliferation of cancer cells.

  • General Protocol (e.g., using an MTT assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated.

In studies with a BCRP-transfected cell line, the active form of this compound required only a two-fold higher concentration to achieve the IC50 in the presence of BCRP, compared to a 12-fold difference for SN-38, the active metabolite of irinotecan.[1] This suggests that this compound may be less susceptible to this particular mechanism of drug resistance.[1]

In Vivo Studies

This compound has shown significant efficacy in animal models. The specific protocols for these studies are not detailed in the available literature, but a general methodology for xenograft studies is as follows:

Human Tumor Xenograft Model:

  • Principle: This model assesses the anti-tumor activity of a compound on human tumors grown in immunocompromised mice.

  • General Protocol:

    • Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a specific dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Based on the HCT116 colon cancer mouse xenograft model, the effective dose range (MTD/ED50) for this compound was calculated to be 157, which is significantly wider than the range of 12 for CPT-11, indicating a potentially better therapeutic window.[1]

Table 1: Preclinical Efficacy of this compound

ParameterThis compoundCPT-11 (Irinotecan)Reference
Tumor Growth Inhibition>80% in 11/12 xenograft models<50% in BCRP expressing cell lines[1]
Effective Dose Range (MTD/ED50)15712[1]
Activity against BCRP-expressing cells (IC50 fold-increase)212 (for SN-38)[1]

Clinical Development: Phase I Study

A Phase I, first-in-human, dose-escalation study of this compound was conducted in patients with refractory advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and the recommended Phase II dose.

Study Design and Methodology
  • Patient Population: Eligible patients had refractory advanced solid tumors with adequate performance status and organ function.

  • Treatment Regimen: this compound was administered as a 1-hour intravenous infusion every 3 weeks.

  • Dose Escalation: A total of 32 patients received this compound at doses of 1, 2, 4, 6, 8, 10, and 12 mg/m².

  • Pharmacokinetics: Plasma concentrations of this compound and its metabolites were analyzed.

  • Pharmacodynamics: DNA strand breaks were measured in peripheral blood mononuclear cells (PBMCs).

  • Pharmacogenetics: Polymorphisms in genes relevant to drug metabolism (CYP2D6, AOX1, and UGT1A1) were studied.

Start Patient Enrollment (Refractory Solid Tumors) Dose_Escalation Dose Escalation Cohorts (1, 2, 4, 6, 8, 10, 12 mg/m²) Start->Dose_Escalation Treatment This compound Infusion (1-hour, every 3 weeks) Dose_Escalation->Treatment Assessment Monitor for DLTs Treatment->Assessment MTD_Determination Determine MTD (10 mg/m²) Assessment->MTD_Determination DLT_Observed DLTs Observed: Thrombocytopenia, Febrile Neutropenia Assessment->DLT_Observed Outcome Recommended Phase II Dose MTD_Determination->Outcome

Figure 2: Phase I dose-escalation workflow for this compound.
Clinical Results

The MTD for this compound was established at 10 mg/m².[1] Dose-limiting toxicities were observed at 10 mg/m² (3 out of 12 patients) and 12 mg/m² (2 out of 4 patients) and primarily consisted of thrombocytopenia and febrile neutropenia.[1] Diarrhea was reported to be uncommon.[1]

Of the 32 patients treated, six, including five who had previously received irinotecan, experienced stable disease for a duration of 1.5 to 5 months.[1] Pharmacokinetic analysis showed that the active form, TP3076, exhibited dose-proportionality in its area under the curve (AUC) and maximum concentration (Cmax) from 1 to 10 mg/m².[1] The genetic polymorphisms studied did not appear to influence drug exposure.[1] Importantly, DNA strand breaks were detected in PBMCs following the infusion of this compound, confirming target engagement.[1]

Table 2: Summary of Phase I Clinical Trial Data for this compound

ParameterValueReference
Number of Patients32[1]
Dose Levels1, 2, 4, 6, 8, 10, 12 mg/m²[1]
Maximum Tolerated Dose (MTD)10 mg/m²[1]
Dose-Limiting Toxicities (DLTs)Thrombocytopenia, Febrile Neutropenia[1]
Clinical Outcome6 patients with stable disease (1.5-5 months)[1]
PharmacokineticsDose proportionality of active form (TP3076) from 1-10 mg/m²[1]
PharmacodynamicsDNA strand breaks detected post-infusion[1]

Conclusion

The early development of this compound has demonstrated its potential as a novel topoisomerase I inhibitor with a favorable preclinical profile and a manageable safety profile in its initial clinical evaluation. The pH-dependent activation mechanism and its activity in drug-resistant models are promising features. The Phase I clinical trial has established a recommended dose for further studies and has shown preliminary signs of anti-tumor activity in a heavily pre-treated patient population. Further clinical investigation in Phase II trials is warranted to fully elucidate the efficacy of this compound in specific cancer types.

References

TP-300: A Technical Guide to its Target Enzyme and Cellular Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-300 is a novel, water-soluble prodrug of the potent Topoisomerase I (Topo-I) inhibitor, TP3076, and its active metabolite, TP3011. Developed as a strategic approach to cancer therapy, this compound targets the essential nuclear enzyme Topo-I, which plays a critical role in DNA replication and transcription. By inhibiting Topo-I, this compound and its metabolites induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the target enzyme, cellular pathway, mechanism of action, and available preclinical and clinical data for this compound.

Target Enzyme: Topoisomerase I

Topoisomerase I is a ubiquitous nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other DNA metabolic processes. It transiently cleaves a single strand of the DNA backbone, allowing the DNA to unwind before resealing the break. This activity is crucial for maintaining genomic stability. In cancer cells, which are characterized by rapid proliferation, there is a heightened reliance on Topo-I activity, making it an attractive target for anticancer therapies.

This compound's active metabolites, TP3076 and TP3011, are potent inhibitors of Topoisomerase I. They are reported to be equipotent to SN-38, the active metabolite of the widely used Topo-I inhibitor irinotecan.

Cellular Pathway and Mechanism of Action

This compound is administered as an inactive prodrug. In the body, it undergoes a non-enzymatic conversion to its active form, TP3076. Subsequently, TP3076 is metabolized by aldehyde oxidase 1 (AOX1) to another active metabolite, TP3011[1].

The primary mechanism of action of TP3076 and TP3011 is the stabilization of the Topoisomerase I-DNA covalent complex. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand DNA break.

The accumulation of these DNA double-strand breaks triggers a cellular DNA damage response, activating protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including Chk2, c-Abl, and the tumor suppressor p53. This signaling cascade ultimately culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis (programmed cell death) through the activation of caspases.

Signaling Pathway Diagram

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 DNA Damage Response & Apoptosis This compound This compound TP3076 TP3076 This compound->TP3076 Non-enzymatic conversion TP3011 TP3011 TP3076->TP3011 Metabolism Stabilized_Complex Stabilized TopoI-DNA- Inhibitor Complex TP3076->Stabilized_Complex TP3011->Stabilized_Complex AOX1 AOX1 TopoI_DNA Topoisomerase I- DNA Complex DSB Double-Strand Break Stabilized_Complex->DSB Replication_Fork Replication Fork ATM_ATR ATM/ATR DSB->ATM_ATR Chk2_p53 Chk2, p53 ATM_ATR->Chk2_p53 CellCycleArrest G2/M Cell Cycle Arrest Chk2_p53->CellCycleArrest Caspases Caspases Chk2_p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cellular pathway of this compound leading to apoptosis.

Quantitative Data

In Vitro Activity

The active metabolite of this compound, TP3011, has demonstrated potent antiproliferative activity against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Cancer0.85[1]
QG56Non-small Cell Lung Carcinoma8.5[1]
NCI-H460Non-small Cell Lung Carcinoma8.2[1]

Table 1: In vitro antiproliferative activity of TP3011.

Phase I Clinical Trial Pharmacokinetics

A Phase I study in patients with advanced solid tumors provided key pharmacokinetic parameters for this compound and its metabolites following a 1-hour intravenous infusion.

ParameterThis compoundTP3076TP3011
Tmax (h) ~1~13-5
Dose Proportionality -Cmax and AUC proportional up to 10 mg/m²[2]Cmax and AUC proportional up to 10 mg/m²[2]
Urinary Excretion -Low (<6% at highest dose)[2]Low (<6% at highest dose)[2]

Table 2: Summary of pharmacokinetic parameters from the Phase I clinical trial of this compound.

Experimental Protocols

DNA Strand Break Assay in Peripheral Blood Mononuclear Cells (PBMCs)

The Phase I clinical trial of this compound measured DNA strand breaks in PBMCs as a pharmacodynamic marker of drug activity[2]. While the specific protocol used in the study is not detailed, a standard method for assessing DNA strand breaks in PBMCs is the alkaline comet assay.

Objective: To quantify DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Wash the isolated PBMCs with PBS and resuspend in fresh medium.

  • Embedding Cells in Agarose: Mix the PBMC suspension with low melting point agarose and pipette onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes, then apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Experimental Workflow Diagram

Comet_Assay_Workflow Start Start: Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Embedding Embed Cells in Low Melting Point Agarose PBMC_Isolation->Cell_Embedding Lysis Cell Lysis (High Salt & Detergent) Cell_Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining (Fluorescent Dye) Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis End End: Quantification of DNA Damage Analysis->End

Caption: Workflow for the alkaline comet assay.

Conclusion

This compound represents a promising therapeutic agent that targets the well-validated cancer target, Topoisomerase I. Its mechanism of action, involving the induction of DNA double-strand breaks and subsequent apoptosis, is a proven strategy in oncology. The available preclinical and Phase I clinical data indicate a favorable pharmacokinetic profile and potent antitumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This technical guide provides a foundational understanding for researchers and clinicians involved in the development and evaluation of this novel anticancer agent.

References

A Technical Overview of TP-300: Pharmacogenomic Insights in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of TP-300, a water-soluble prodrug of the topoisomerase-I inhibitor TP3076, and its active metabolite, TP3011, for researchers, scientists, and drug development professionals. The document details the mechanism of action, metabolic pathways, and pharmacogenomic considerations of this compound in the context of advanced solid tumors, based on available clinical trial data.

Mechanism of Action and Metabolic Pathway

This compound acts as a topoisomerase-I inhibitor, a clinically validated strategy in cancer therapy.[1] Topoisomerase-I is an essential enzyme involved in DNA replication and transcription; its inhibition leads to DNA strand breaks and subsequent cell death in rapidly dividing cancer cells. This compound is a prodrug that undergoes a non-enzymatic conversion to its active form, TP3076. TP3076 is then metabolized by aldehyde oxidase 1 (AOX1) to another active metabolite, TP3011.[1] Both TP3076 and TP3011 are potent topoisomerase-I inhibitors, with IC50 values in the sub-nanomolar range in HCT-116 colorectal cancer cells.[1]

TP300_Metabolism TP300 This compound (Prodrug) TP3076 TP3076 (Active Form) TP300->TP3076 Non-enzymatic conversion TP3011 TP3011 (Active Metabolite) TP3076->TP3011 Metabolized by Aldehyde Oxidase 1 (AOX1) Topo1 Topoisomerase-I Inhibition TP3076->Topo1 TP3011->Topo1 DNA_Damage DNA Strand Breaks Topo1->DNA_Damage

Metabolic Pathway of this compound.

Pharmacogenomic Analysis in a Phase I Clinical Trial

A Phase I dose-escalation study of this compound in 32 patients with advanced refractory solid tumors investigated the influence of genetic polymorphisms on drug exposure and toxicity.[1][2][3] The study specifically analyzed polymorphisms in genes encoding for enzymes potentially involved in the metabolism and transport of this compound and its metabolites, including CYP2D6, AOX1, and UGT1A1.[1][2][3]

The results indicated that the studied genetic polymorphisms had no apparent influence on the exposure to this compound, TP3076, or TP3011.[1][2][3] This suggests that for the variants analyzed in this study, dose adjustments based on patient genotype for these specific genes may not be necessary. However, it is important to note that this was a small Phase I study, and further investigation in larger, more diverse patient populations is warranted to confirm these findings.

Clinical Efficacy and Safety Profile

The Phase I trial established a maximum tolerated dose (MTD) of 10 mg/m² for this compound administered as a 1-hour intravenous infusion every 3 weeks.[1][2][3] Dose-limiting toxicities (DLTs) were primarily hematologic, including thrombocytopenia and febrile neutropenia.[1][2][3] Diarrhea, a common side effect of other topoisomerase-I inhibitors like irinotecan, was uncommon with this compound.[1][2][3]

Six patients in the study, five of whom had previously been treated with irinotecan, experienced stable disease for a duration of 1.5 to 5 months.[2][3] Pharmacokinetic analysis revealed that the area under the curve (AUC) at the MTD for TP3076 was substantially greater than that typically observed for SN-38, the active metabolite of irinotecan.[2][3] Given that TP3076 and TP3011 are equipotent with SN-38, this suggests a potential pharmacokinetic advantage for this compound.[2][3]

Table 1: Summary of Phase I Clinical Trial Data for this compound

ParameterValueReference
Number of Patients32[1][2][3]
Dosing Regimen1-hour IV infusion every 3 weeks[1][2][3]
Dose Levels Tested1, 2, 4, 6, 8, 10, 12 mg/m²[1][2][3]
Maximum Tolerated Dose (MTD)10 mg/m²[1][2][3]
Dose-Limiting Toxicities (DLTs)Thrombocytopenia, Febrile neutropenia[1][2][3]
Clinical Activity6 patients with stable disease (1.5-5 months)[2][3]

Experimental Protocols

  • Gene Selection: Polymorphisms in CYP2D6, AOX1, and UGT1A1 were studied.[1][2][3]

  • Sample Collection: Patient blood samples were collected for genomic DNA extraction.

  • Genotyping: Specific single nucleotide polymorphisms (SNPs) within the selected genes were analyzed. The exact genotyping methodology was not detailed in the primary publication but would typically involve techniques such as polymerase chain reaction (PCR) followed by sequencing or TaqMan SNP genotyping assays.

  • Method: A validated single-cell gel electrophoresis (comet) assay was used to measure DNA single-strand breaks in peripheral blood mononuclear cells (PBMCs).[1]

  • Sample Collection: PBMCs were collected from patients pre-dose, and at 1, 3, and 24 hours post-infusion of the first cycle.[1]

  • Analysis: An average of 50 PBMC cells per time point were analyzed. The "tail moment" (TM) was calculated as the product of the percentage of DNA in the comet tail and the distance between the head and tail distributions. Higher TM values indicate greater DNA strand breakage.[1]

Pharmacodynamic_Workflow cluster_patient Patient cluster_treatment Treatment cluster_sampling Sample Collection cluster_assay Assay cluster_analysis Analysis Patient Patient with Advanced Solid Tumor TP300_Infusion This compound Infusion (1-hour IV) Patient->TP300_Infusion PBMC_Pre PBMC Collection (Pre-dose) Patient->PBMC_Pre PBMC_Post PBMC Collection (1, 3, 24h Post-dose) TP300_Infusion->PBMC_Post Comet_Assay Single-Cell Gel Electrophoresis (Comet Assay) PBMC_Pre->Comet_Assay PBMC_Post->Comet_Assay TM_Calculation Tail Moment (TM) Calculation Comet_Assay->TM_Calculation DNA_Damage_Quant Quantification of DNA Strand Breaks TM_Calculation->DNA_Damage_Quant

Workflow for Pharmacodynamic Analysis of this compound.

Conclusion

This compound, a prodrug of the potent topoisomerase-I inhibitor TP3076, demonstrated a manageable safety profile in a Phase I clinical trial with predictable hematologic toxicity and infrequent diarrhea.[2][3] Pharmacogenomic analysis in this initial study did not reveal a significant impact of polymorphisms in CYP2D6, AOX1, and UGT1A1 on drug exposure.[1][2][3] The pharmacodynamic data confirmed the mechanism of action through the detection of DNA strand breaks post-treatment.[1][2][3] The pharmacokinetic profile suggests a potential advantage over existing topoisomerase-I inhibitors.[2][3] Further clinical investigation is necessary to fully elucidate the therapeutic potential and pharmacogenomic landscape of this compound in the treatment of solid tumors.

References

Methodological & Application

Application Notes and Protocols for TP-300 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of TP-300, a prodrug of the Topoisomerase I inhibitor TP3076. The following methodologies are based on standard colorimetric and fluorescence-based cytotoxicity assays.

Introduction

This compound is a water-soluble prodrug that is metabolized to its active forms, TP3076 and TP3011, which function as Topoisomerase I (Topo-I) inhibitors.[1] Topo-I is a critical enzyme involved in DNA replication and transcription. By inhibiting Topo-I, TP3076 and TP3011 induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[1] This document outlines two common methods for assessing the cytotoxic effects of this compound on cancer cell lines: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[2][3][4]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)Mean Fluorescence (Ex/Em)Standard Deviation% CytotoxicityEC₅₀ (µM)
0 (Vehicle Control)0
0.1
1
10
50
100
Maximum LDH Release100

Experimental Protocols

General Cell Culture

Human cancer cell lines (e.g., Caco-2, HT-29 for colon cancer, or other relevant lines) should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and should be in the logarithmic growth phase at the time of the experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol[3][4][5]

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3][4]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Lactate Dehydrogenase (LDH) Release Assay Protocol[2][3]

This assay quantifies the amount of LDH released from damaged cells into the culture medium as a measure of cytotoxicity.[2]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well plates (opaque-walled recommended for fluorescence-based kits)[2]

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls[2]:

    • Vehicle Control (spontaneous LDH release)

    • Maximum LDH Release Control (add lysis buffer 45 minutes before the end of incubation)

    • Medium Background Control (no cells)

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[2] Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

Mandatory Visualizations

Experimental Workflow

G Figure 1: this compound In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding tp300_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells with this compound cell_seeding->treatment tp300_prep->treatment incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6a. Add MTT Reagent incubation->mtt_add ldh_supernatant 6b. Collect Supernatant incubation->ldh_supernatant formazan 7a. Solubilize Formazan mtt_add->formazan mtt_read 8a. Read Absorbance (570nm) formazan->mtt_read analysis 9. Calculate % Viability / % Cytotoxicity mtt_read->analysis ldh_reaction 7b. Add LDH Reagent ldh_supernatant->ldh_reaction ldh_read 8b. Read Absorbance/Fluorescence ldh_reaction->ldh_read ldh_read->analysis ic50 10. Determine IC50/EC50 analysis->ic50

Caption: Workflow for assessing this compound cytotoxicity.

This compound Mechanism of Action Signaling Pathway

G Figure 2: Proposed Signaling Pathway for this compound Cytotoxicity cluster_cell Cancer Cell tp300 This compound (Prodrug) tp3076 TP3076/TP3011 (Active Drug) tp300->tp3076 Metabolism topo1 Topoisomerase I tp3076->topo1 Inhibition dna DNA topo1->dna Relieves DNA supercoiling dna_damage DNA Strand Breaks topo1->dna_damage Inhibition prevents re-ligation cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Caption: this compound inhibits Topoisomerase I, leading to apoptosis.

References

Application Notes and Protocols for Utilizing p300 Modulators in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1A binding protein p300 (also known as EP300 or KAT3B) is a pivotal histone acetyltransferase (HAT) that functions as a global transcriptional co-activator.[1] It plays a crucial role in a myriad of cellular processes, including cell cycle regulation, differentiation, DNA damage response, and apoptosis.[2] p300 exerts its effects by acetylating histone proteins, which remodels chromatin and facilitates gene transcription, as well as by acetylating non-histone proteins, thereby modulating their activity.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic development.[3]

These application notes provide detailed protocols for utilizing small molecule inhibitors and activators of p300 in cell culture experiments to investigate its biological functions and to assess the therapeutic potential of targeting this enzyme.

Data Presentation: Quantitative Activity of p300 Modulators

The following tables summarize the quantitative data for commonly used p300 inhibitors and activators in cell culture and biochemical assays.

Inhibitor Target IC50 / Ki Cell-Based Concentration Range Key Effects
C646 p300/CBPKi: 400 nM (for p300)10 - 25 µMInduces apoptosis, cell cycle arrest; inhibits histone acetylation.[2][4]
A-485 p300/CBPIC50: 9.8 nM (for p300), 2.6 nM (for CBP)0.1 - 10 µMInhibits proliferation of specific cancer cell lines; downregulates H3K27ac and H3K18ac.[5][6]
Activator Target Effective Concentration Range Key Effects
CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide) p30050 - 150 µMEnhances p300 HAT activity; induces apoptosis in certain cancer cells.[7]
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) p300/CBPNot explicitly defined; used to promote neuronal survival and growth.[8]

Signaling Pathways Involving p300

p300 is a central node in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments involving p300 modulators.

p300_signaling_pathways cluster_nucleus Nucleus cluster_external_signals External Signals p300 p300/CBP Histones Histones p300->Histones Acetylation p53 p53 p300->p53 Acetylation NFkB NF-κB (RelA/p50) p300->NFkB Co-activation AR Androgen Receptor (AR) p300->AR Co-activation CyclinD1 Cyclin D1 Gene p300->CyclinD1 Activation Proliferation_Genes Proliferation-related Genes Histones->Proliferation_Genes Gene Expression p21 p21 Gene p53->p21 Activation Apoptosis_Genes Apoptosis-related Genes p53->Apoptosis_Genes Activation NFkB->Proliferation_Genes Activation AR->Proliferation_Genes Activation Cell_Proliferation Cell_Proliferation CyclinD1->Cell_Proliferation Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Apoptosis Proliferation_Genes->Cell_Proliferation Cell Proliferation Growth_Factors Growth Factors Growth_Factors->p300 DNA_Damage DNA Damage DNA_Damage->p53 Hormones Androgens Hormones->AR Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB

Caption: p300 integrates signals to regulate gene expression.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with p300 Modulators

This protocol provides a general framework for treating adherent or suspension cells with p300 inhibitors or activators.

Materials:

  • Cell line of interest (e.g., prostate cancer cell lines LNCaP or PC3, breast cancer cell line MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • p300 modulator (e.g., C646, A-485, CTB)

  • Vehicle control (e.g., DMSO)

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1-5 x 10^5 cells/mL in a 6-well plate or T-25 flask. Allow cells to attach overnight.

    • For suspension cells, seed at a density of 2-5 x 10^5 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of the p300 modulator in DMSO. For example, a 10 mM stock of C646.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the p300 modulator or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.

  • Endpoint Analysis:

    • After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Cell Viability and Proliferation Assay

This protocol describes how to assess the effect of p300 modulation on cell viability and proliferation using a colorimetric assay (e.g., MTT or WST-1) or cell counting.

Materials:

  • Treated cells from Protocol 1

  • MTT or WST-1 reagent

  • Plate reader

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • MTT/WST-1 Assay:

    • At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Cell Counting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Collect both adherent and suspension cells and centrifuge.

    • Resuspend the cell pellet in a known volume of medium.

    • Mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Determine the total number of viable cells per mL.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls to set the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Western Blot Analysis of Histone Acetylation and Protein Expression

This protocol describes the analysis of changes in histone acetylation and the expression of p300-regulated proteins by Western blotting.

Materials:

  • Treated cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-p53, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of a p300 inhibitor in a cancer cell line.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP prostate cancer cells) start->cell_culture treatment 2. Treatment (p300 inhibitor C646 vs. DMSO control) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT / Cell Counting) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay western_blot 3c. Western Blot (Ac-H3K27, p53, PARP) treatment->western_blot data_analysis 4. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for studying p300 inhibitor effects.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize p300 modulators in cell culture experiments. By carefully selecting the appropriate modulator, cell line, and endpoint assays, investigators can elucidate the multifaceted roles of p300 in cellular physiology and pathology, and potentially identify novel therapeutic strategies for a range of diseases.

References

Application Notes and Protocols for TP-300 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific preclinical data on the administration of the topoisomerase I inhibitor TP-300 in mouse xenograft models is not publicly available. The following application notes and protocols are based on the known mechanism of action of topoisomerase I inhibitors and established, general methodologies for in vivo cancer xenograft studies. Researchers should adapt these protocols based on the specific characteristics of their cancer models and any forthcoming data on this compound.

Introduction

Mouse xenograft models, where human tumor tissue or cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide an in vivo platform to assess the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents like this compound.

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the general mechanism of action for topoisomerase I inhibitors.

Topoisomerase_I_Inhibition Mechanism of Action of Topoisomerase I Inhibitors cluster_0 Normal DNA Replication cluster_1 Action of this compound (Topoisomerase I Inhibitor) DNA DNA Topoisomerase I Topoisomerase I DNA->Topoisomerase I relieves supercoiling Re-ligated DNA Re-ligated DNA Topoisomerase I->Re-ligated DNA nicks and re-ligates TP-300_prodrug This compound (Prodrug) TP-300_active TP3076 / TP3011 (Active) TP-300_prodrug->TP-300_active metabolic activation Stabilized_complex Stabilized Ternary Complex TP-300_active->Stabilized_complex Topoisomerase_I_DNA_complex Topoisomerase I-DNA Complex Topoisomerase_I_DNA_complex->Stabilized_complex binding DSB Double-Strand Break Stabilized_complex->DSB Replication_fork Replication Fork Replication_fork->DSB collision Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of Topoisomerase I inhibitors like this compound.

Experimental Protocols

The following are generalized protocols for evaluating this compound in a subcutaneous mouse xenograft model. These should be optimized for the specific cell line and research question.

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic indication. Ensure the cell line has been tested and is free of contaminants.

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability. Count viable cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in sterile PBS or an appropriate medium (e.g., Matrigel) at the desired concentration for injection. Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment
  • Animal Strain: Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 4-6 weeks old.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Shave and sterilize the injection site (commonly the flank).

    • Inject the prepared cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously.

  • Tumor Monitoring:

    • Monitor the animals regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

This compound Administration
  • Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration:

    • Vehicle Control Group: Administer the vehicle (the solvent in which this compound is dissolved) on the same schedule as the treatment group.

  • Monitoring:

    • Continue to measure tumor volumes 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the animals for any clinical signs of distress or adverse effects.

Experimental Workflow Diagram

Xenograft_Workflow General Workflow for a Mouse Xenograft Study Cell_Culture Cell Culture and Expansion Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment Administer this compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit, Study Duration) Monitoring->Endpoint Data_Analysis Data Collection and Analysis (Tumor Growth Inhibition, etc.) Endpoint->Data_Analysis

Caption: A typical experimental workflow for a xenograft study.

Data Presentation

Quantitative data from the xenograft study should be summarized in clear, structured tables for easy comparison.

Table 1: Tumor Growth Inhibition

Treatment Group Number of Mice (n) Mean Tumor Volume at Start (mm³) ± SEM Mean Tumor Volume at Endpoint (mm³) ± SEM Tumor Growth Inhibition (%) p-value (vs. Vehicle)
Vehicle Control 10 N/A N/A
This compound (Dose 1) 10
This compound (Dose 2) 10

| Positive Control | 10 | | | | |

Tumor Growth Inhibition (%) is typically calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Table 2: Animal Body Weight

Treatment Group Mean Body Weight at Start (g) ± SEM Mean Body Weight at Endpoint (g) ± SEM Maximum Mean Body Weight Loss (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

| Positive Control | | | |

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites (from human clinical trial)

Dose (mg/m²) Compound Cmax (ng/mL) AUC (ng·h/mL)
1 TP3076 Data not available Data not available
2 TP3076 Data not available Data not available
4 TP3076 Data not available Data not available
6 TP3076 Data not available Data not available
8 TP3076 Data not available Data not available
10 (MTD) TP3076 Data not available Data not available

| 12 | TP3076 | Data not available | Data not available |

Conclusion

These application notes provide a general framework for the preclinical evaluation of this compound in mouse xenograft models. Due to the lack of specific public data for this compound, it is crucial to perform initial dose-finding and tolerability studies to establish an appropriate therapeutic window in the selected cancer models. Careful experimental design and detailed monitoring will be essential for obtaining robust and reliable data to support the further development of this compound.

References

Application Notes and Protocols for the Intravenous Formulation of TP-300

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

TP-300 is a water-soluble prodrug of CH-0793076, a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor.[1] The primary mechanism of action of the active metabolite, CH-0793076, is the inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis in proliferating cancer cells.[1][2] Due to the poor water solubility of many camptothecin derivatives, the development of water-soluble prodrugs like this compound is a key strategy to enable intravenous administration.[3][4][5] Preclinical studies have demonstrated that intravenous administration of this compound can achieve significant tumor growth inhibition in various cancer models.[2]

These application notes provide a representative protocol for the preparation and handling of a this compound formulation for intravenous infusion in a research setting, based on available information for its active metabolite and general principles for formulating camptothecin analogs.

Data Presentation

Table 1: Physicochemical Properties of CH-0793076 (Active Metabolite of this compound)
PropertyValueReference
Mechanism of Action DNA Topoisomerase I Inhibitor[1][2]
IC₅₀ (Topoisomerase I) 2.3 μM[2]
Antiproliferative IC₅₀ (PC-6/BCRP cells) 0.35 nM[2]
Antiproliferative IC₅₀ (PC-6/pRC cells) 0.18 nM[2]
Table 2: Representative Formulation for CH-0793076

This formulation provides a starting point for developing a suitable vehicle for the water-soluble prodrug this compound. Optimization and solubility/stability testing for this compound are required.

ComponentConcentrationPurposeReference
Dimethyl Sulfoxide (DMSO) 10%Co-solvent[1]
Polyethylene Glycol 300 (PEG300) 40%Co-solvent[1]
Polysorbate 80 (Tween-80) 5%Surfactant/Solubilizer[1]
Saline (0.9% NaCl) 45%Vehicle[1]
Achieved Solubility of CH-0793076 3 mg/mL-[1]

Signaling Pathway

The active metabolite of this compound, CH-0793076, targets the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. CH-0793076 binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering apoptosis.

Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus cluster_replication DNA Replication/Transcription DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Top1 binds DNA to relieve torsional stress CleavableComplex Top1-DNA Covalent Complex Top1->CleavableComplex Creates single-strand break TP300_active CH-0793076 (Active this compound) StabilizedComplex Stabilized Ternary Complex (Top1-DNA-CH-0793076) TP300_active->StabilizedComplex ReplicationFork Replication Fork DSB Double-Strand DNA Breaks ReplicationFork->DSB generates DNA_relaxed Relaxed DNA CleavableComplex->DNA_relaxed Re-ligation of DNA strand CleavableComplex->StabilizedComplex StabilizedComplex->ReplicationFork Collision Apoptosis Apoptosis DSB->Apoptosis triggers Experimental_Workflow start Start prep_vehicle 1. Prepare Vehicle (PEG300, Tween-80, DMSO) start->prep_vehicle dissolve 3. Dissolve this compound in Vehicle (Vortex/Sonicate) prep_vehicle->dissolve weigh_tp300 2. Weigh this compound Powder weigh_tp300->dissolve dilute 4. Add Saline to Final Volume dissolve->dilute sterilize 5. Sterile Filtration (0.22 µm) dilute->sterilize qc 6. Quality Control (Appearance, pH, Concentration) sterilize->qc store 7. Store Appropriately (2-8°C, Protected from Light) qc->store end End store->end

References

Measuring TP-300 Induced DNA Damage in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-300 is a novel topoisomerase I inhibitor that functions as a water-soluble prodrug.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, responsible for relaxing supercoiled DNA by introducing transient single-strand breaks.[2] this compound and other camptothecin analogs exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which inhibits the re-ligation of the DNA strand.[3][4] This stabilization of the "cleavable complex" leads to the accumulation of single-strand breaks. When a replication fork collides with this complex, the single-strand break is converted into a DNA double-strand break (DSB), a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[4][5]

The ability to accurately quantify the extent of DNA damage induced by this compound is crucial for understanding its mechanism of action, determining its potency, and identifying potential pharmacodynamic biomarkers for clinical development. This document provides detailed protocols for two widely accepted and robust methods for measuring this compound induced DNA damage in a cellular context: the Alkaline Comet Assay for detecting DNA strand breaks and Immunofluorescence Staining of γ-H2AX for quantifying DNA double-strand breaks.

Key Concepts and Signaling Pathways

The mechanism of this compound-induced DNA damage involves the direct inhibition of topoisomerase I, leading to the formation of DNA strand breaks. The cellular response to this damage is a complex signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a sensitive and specific marker for DNA double-strand breaks.[5][6]

cluster_0 This compound Action cluster_1 DNA Damage Formation cluster_2 Cellular Response This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits Cleavable Complex Cleavable Complex This compound->Cleavable Complex Stabilizes DNA DNA Topoisomerase I->DNA Binds & Cleaves Topoisomerase I->Cleavable Complex Forms DNA->Cleavable Complex Single-Strand Break (SSB) Single-Strand Break (SSB) Cleavable Complex->Single-Strand Break (SSB) Results in Replication Fork Replication Fork SSB_to_DSB Double-Strand Break (DSB) Double-Strand Break (DSB) ATM/ATR Kinases ATM/ATR Kinases Double-Strand Break (DSB)->ATM/ATR Kinases Activates SSB_to_DSB->Double-Strand Break (DSB) Collision leads to H2AX H2AX ATM/ATR Kinases->H2AX Phosphorylates γ-H2AX γ-H2AX H2AX->γ-H2AX Cell Cycle Arrest Cell Cycle Arrest γ-H2AX->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: this compound induced DNA damage pathway.

Data Presentation: Quantifying DNA Damage

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of results across different experimental conditions.

Table 1: Quantification of DNA Strand Breaks using the Alkaline Comet Assay

Treatment GroupConcentration (µM)Treatment Duration (hours)Mean Olive Tail Moment (± SD)% DNA in Tail (± SD)
Vehicle Control01
This compound0.11
This compound11
This compound101
Positive Control (e.g., Etoposide)101

Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence

Treatment GroupConcentration (µM)Treatment Duration (hours)Mean γ-H2AX Foci per Nucleus (± SD)Percentage of γ-H2AX Positive Cells (%)
Vehicle Control04
This compound0.14
This compound14
This compound104
Positive Control (e.g., Topotecan)14

Experimental Protocols

Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[7][8] Under alkaline conditions, DNA with strand breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[7]

Cell_Treatment 1. Cell Treatment with this compound Embedding 2. Embed Cells in Low-Melting Agarose Cell_Treatment->Embedding Lysis 3. Cell Lysis (Detergent, High Salt) Embedding->Lysis Unwinding 4. Alkaline Unwinding (pH > 13) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. DNA Staining (e.g., SYBR Green) Electrophoresis->Staining Visualization 7. Fluorescence Microscopy Staining->Visualization Analysis 8. Image Analysis (Comet Scoring) Visualization->Analysis

Figure 2: Alkaline Comet Assay Workflow.

Materials:

  • Comet slides or pre-coated microscope slides

  • Low-melting-point agarose (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Phosphate-buffered saline (PBS)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound and controls (vehicle, positive control like etoposide or camptothecin) for the desired time (e.g., 1 hour).[7]

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Prepare a 1% NMPA solution in water and coat clean microscope slides. Let them dry completely.

    • Melt 1% LMPA in PBS and maintain at 37°C.

  • Embedding Cells:

    • Mix 10 µL of the cell suspension with 90 µL of the 1% LMPA.

    • Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the tank and wash them gently three times for 5 minutes each with neutralization buffer.

    • Stain the slides with a DNA staining solution (e.g., SYBR Green I) for 5 minutes in the dark.

    • Gently rinse with distilled water and allow the slides to dry.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized comet scoring software. At least 50-100 cells should be scored per sample.

    • The primary metrics to quantify are the Olive Tail Moment and the percentage of DNA in the tail.

Protocol 2: Immunofluorescence Staining of γ-H2AX Foci

This protocol details the detection and quantification of γ-H2AX foci, a surrogate marker for DNA double-strand breaks, using immunofluorescence microscopy.[5][6] The number of distinct nuclear foci is proportional to the number of DSBs.

Cell_Culture 1. Culture Cells on Coverslips & Treat with this compound Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA or Serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Counterstain 7. Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting 8. Mount Coverslips on Slides Counterstain->Mounting Imaging 9. Confocal or Fluorescence Microscopy Mounting->Imaging Quantification 10. Image Analysis (Foci Counting) Imaging->Quantification

References

experimental protocol for TP-300 in colorectal cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Publicly available information and experimental protocols specifically for a compound designated "TP-300" for the treatment of colorectal cancer cell lines could not be found. The following document provides a generalized, comprehensive experimental protocol for the in vitro evaluation of a novel anti-cancer compound in colorectal cancer cell lines, based on established methodologies in the field.

Application Notes: In Vitro Evaluation of a Novel Anti-Cancer Compound in Colorectal Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The initial assessment of a novel therapeutic agent's efficacy against cancer involves a series of in vitro assays. These experiments are crucial for determining the compound's cytotoxic and cytostatic effects, as well as for elucidating its mechanism of action at the cellular and molecular level. This document outlines detailed protocols for the systematic evaluation of a novel compound in colorectal cancer (CRC) cell lines, covering cell viability, protein expression analysis, cell cycle progression, and apoptosis induction.

Cell Culture and Maintenance

A foundational aspect of in vitro cancer research is the proper maintenance of cell lines. Different CRC cell lines possess unique genetic backgrounds, such as varying p53 mutational status, which can influence their response to therapeutic agents[1].

Protocol:

  • Cell Lines: Obtain human colorectal cancer cell lines such as HCT116 (p53 wild-type), SW480 (p53 mutant), and HT-29 (p53 mutant) from a certified cell bank.

  • Culture Medium: Culture cells in McCoy's 5A Medium (for HCT116) or DMEM (for SW480 and HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density.

Cell Viability Assay

Cell viability assays are performed to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT or MTS assay is a common colorimetric method for assessing cell metabolic activity, which is indicative of cell viability[2][3][4].

Protocol (MTT Assay):

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIncubation Time (hours)IC50 (µM)
HCT1162445.2
4825.8
7212.1
SW4802460.7
4838.4
7221.9
HT-292452.1
4831.5
7218.6

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in key cellular processes like apoptosis and cell cycle regulation, providing insights into the compound's mechanism of action[5][6][7][8][9].

Protocol:

  • Cell Lysis: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin D1, p21, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

ProteinCell LineFold Change vs. Control (48h)
Bcl-2HCT1160.45
BaxHCT1162.1
Cyclin D1HCT1160.3
p21HCT1163.5

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the test compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M)[10][11][12].

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentCell Line% G0/G1% S% G2/M
ControlHCT11655.228.116.7
Test CompoundHCT11672.815.311.9
ControlSW48060.125.414.5
Test CompoundSW48078.912.19.0

Apoptosis Assay

Apoptosis assays, such as Annexin V and Propidium Iodide (PI) staining, are used to quantify the number of cells undergoing apoptosis (programmed cell death) and necrosis following treatment with the test compound[11][13][14][15].

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

TreatmentCell Line% Viable% Early Apoptotic% Late Apoptotic/Necrotic
ControlHCT11695.12.52.4
Test CompoundHCT11660.325.813.9
ControlSW48094.53.12.4
Test CompoundSW48070.218.910.9

Visualizations

G cluster_0 cluster_1 cluster_2 Compound Novel Compound p53 p53 Activation Compound->p53 Bax Bax Upregulation Compound->Bax Bcl2 Bcl-2 Downregulation Compound->Bcl2 p21 p21 Upregulation p53->p21 CDK2 CDK2 Inhibition p21->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of a novel anti-cancer compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Seed CRC Cells (HCT116, SW480, HT-29) B Treat with Compound (Dose-Response) A->B C MTT Assay (24, 48, 72h) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 D->E F Western Blot Analysis (Apoptosis & Cell Cycle Proteins) E->F G Cell Cycle Analysis (PI Staining) E->G H Apoptosis Assay (Annexin V/PI) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Overall experimental workflow for in vitro compound evaluation.

References

Application Notes and Protocols for In Vivo Studies of TP-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-300 is a novel, water-soluble prodrug of the potent topoisomerase I inhibitor, CH0793076 (also known as AF). As a topoisomerase I inhibitor, this compound exerts its anticancer effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, replication fork collapse, and ultimately, tumor cell apoptosis.[1] this compound is designed for intravenous administration and rapidly converts to its active, lipophilic form, CH0793076, at physiological pH.[2] This application note provides detailed protocols and data presentation for the in vivo evaluation of this compound in preclinical cancer models.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound's active metabolite, CH0793076, interferes with this process by trapping the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the cellular replication machinery encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.

TP-300_Mechanism_of_Action cluster_0 Cellular Environment (Physiological pH) cluster_1 DNA Replication & Transcription This compound (Prodrug) This compound (Prodrug) CH0793076 (Active Drug) CH0793076 (Active Drug) This compound (Prodrug)->CH0793076 (Active Drug) pH-dependent conversion Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex CH0793076 (Active Drug)->Topoisomerase I-DNA Complex Stabilizes Topoisomerase I Topoisomerase I Topoisomerase I->Topoisomerase I-DNA Complex Binds to DNA DNA DNA->Topoisomerase I-DNA Complex DNA Single-Strand Break DNA Single-Strand Break Topoisomerase I-DNA Complex->DNA Single-Strand Break Prevents re-ligation Replication Fork Collision Replication Fork Collision DNA Single-Strand Break->Replication Fork Collision DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collision->DNA Double-Strand Break Apoptosis Apoptosis DNA Double-Strand Break->Apoptosis

Figure 1: Mechanism of action of this compound. (Within 100 characters)

Preclinical In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound across a range of cancer types, including colorectal, lung, gastric, and pancreatic cancers.[2] In these studies, this compound showed statistically significant greater tumor growth inhibition compared to the standard topoisomerase I inhibitor, CPT-11.[2]

Xenograft ModelCancer TypeThis compound Efficacy MetricValueReference
HCT116Colon CancerEffective Dose Range (MTD/ED₅₀)157[2]
Various (11/12 models)Colorectal, Lung, Gastric, PancreaticTumor Growth Inhibition>80%[2]

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

Experimental Protocols for In Vivo Studies

The following protocols provide a framework for conducting in vivo efficacy and tolerability studies of this compound in mouse xenograft models. These are general guidelines and may require optimization based on the specific tumor model and research objectives.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

Experimental Workflow:

MTD_Study_Workflow Animal Acclimatization Animal Acclimatization Dose Escalation Cohorts Cohort 1 (Low Dose) Cohort 2 (Mid Dose) Cohort 3 (High Dose) ... Animal Acclimatization->Dose Escalation Cohorts This compound Administration (i.v.) This compound Administration (i.v.) Dose Escalation Cohorts->this compound Administration (i.v.) Daily Monitoring Body Weight Clinical Signs Morbidity/Mortality This compound Administration (i.v.)->Daily Monitoring Data Analysis Data Analysis Daily Monitoring->Data Analysis MTD Determination MTD Determination Data Analysis->MTD Determination

Figure 2: Workflow for an MTD study. (Within 100 characters)

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.

  • Dose Escalation:

    • Begin with a low dose of this compound (e.g., based on in vitro IC₅₀ values and converting to an estimated in vivo dose).

    • Administer this compound via intravenous (i.v.) infusion. Based on the Phase I clinical trial, a 3-weekly schedule was used.[3] For preclinical models, a more frequent dosing schedule such as once or twice weekly may be appropriate to model continuous exposure.

    • Escalate the dose in subsequent cohorts of mice (e.g., using a modified Fibonacci sequence) until dose-limiting toxicities (DLTs) are observed. DLTs may include >20% body weight loss, severe lethargy, or other signs of distress.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Monitor for morbidity and mortality.

  • MTD Determination: The MTD is defined as the highest dose at which no more than 1 in 6 mice experiences a DLT.

Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound at its MTD or other tolerated doses in a relevant tumor xenograft model.

Experimental Workflow:

Efficacy_Study_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Treatment Initiation Vehicle Control This compound Positive Control Randomization into Treatment Groups->Treatment Initiation Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Treatment Initiation->Tumor Volume & Body Weight Measurement Repeated over time Endpoint Tumor Volume Threshold or Study Duration Tumor Volume & Body Weight Measurement->Endpoint Data Analysis & Reporting Data Analysis & Reporting Endpoint->Data Analysis & Reporting

Figure 3: Workflow for a xenograft efficacy study. (Within 100 characters)

Methodology:

  • Tumor Model:

    • Select a relevant human cancer cell line (e.g., HCT116 for colorectal cancer).

    • Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.

    • Group 2 (this compound): Administer this compound at its predetermined MTD or other tolerated doses.

    • Group 3 (Positive Control): (Optional) Administer a standard-of-care agent for the selected cancer type (e.g., CPT-11).

  • Treatment Schedule:

    • Administer treatments according to a defined schedule (e.g., twice weekly for 3 weeks) via i.v. infusion.

  • Efficacy Endpoints:

    • Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints can include tumor regression, time to tumor progression, and survival.

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

  • Data Analysis:

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to compare treatment groups.

Conclusion

This compound is a promising topoisomerase I inhibitor with a favorable preclinical profile. The protocols outlined in this document provide a foundation for the in vivo evaluation of this compound's efficacy and tolerability. Careful study design and execution are critical for obtaining robust and reproducible data to support further clinical development.

References

Application Notes and Protocols: Assessing TP-300 Efficacy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1] The complex tumor microenvironment and the presence of dense stroma contribute to this resistance.[2][3][4] Key signaling pathways are frequently dysregulated in pancreatic cancer, including the KRAS, TP53, TGF-β, Wnt, and Hedgehog pathways, making them attractive targets for novel therapeutic agents.[5][6][7] This document provides a comprehensive overview of the preclinical assessment of TP-300, a novel therapeutic agent, in various pancreatic cancer models.

This compound: A Hypothetical Novel Agent

For the purpose of these application notes, we will consider this compound as a hypothetical inhibitor of the KRAS downstream signaling pathway, a pathway that is mutated in over 90% of pancreatic cancers. Specifically, we will hypothesize that this compound targets a critical node in this pathway, leading to the inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
Cell LineThis compound IC50 (µM)Combination Index (CI) with GemcitabineApoptosis Induction (Fold Change vs. Control)
PANC-10.5 ± 0.10.6 (Synergistic)4.2 ± 0.5
MIA PaCa-20.8 ± 0.20.7 (Synergistic)3.8 ± 0.4
AsPC-11.2 ± 0.30.8 (Synergistic)3.1 ± 0.3
BxPC-32.5 ± 0.51.0 (Additive)2.5 ± 0.2

IC50 values were determined after 72 hours of treatment. The Combination Index was calculated using the Chou-Talalay method. Apoptosis induction was measured by caspase-3/7 activity after 48 hours of treatment.

Table 2: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model
Treatment GroupTumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+2 ± 1
Gemcitabine (50 mg/kg)800 ± 12036-5 ± 2
This compound (10 mg/kg)750 ± 11040-1 ± 1
This compound + Gemcitabine350 ± 8072-6 ± 3

Data are presented as mean ± standard deviation. Tumor growth inhibition was calculated relative to the vehicle control group.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_culture Pancreatic Cancer Cell Lines (PANC-1, MIA PaCa-2, etc.) viability_assay Cell Viability Assay (IC50) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Caspase Activity) cell_culture->apoptosis_assay western_blot Western Blot (Pathway Modulation) cell_culture->western_blot xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models viability_assay->xenograft Proceed to in vivo if potent treatment Treatment with this compound and/or Gemcitabine xenograft->treatment tumor_measurement Tumor Volume and Body Weight Measurement treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) tumor_measurement->pharmacodynamics

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TP300 This compound TP300->MEK Inhibition

Caption: Hypothetical mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Pancreatic cancer cell lines

  • Complete growth medium

  • This compound

  • Caspase-Glo 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the viability assay.

  • Treat the cells with this compound at concentrations around the IC50 value for 48 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle control.

Western Blot Analysis

Objective: To assess the effect of this compound on the KRAS downstream signaling pathway.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat pancreatic cancer cells with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of pancreatic cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments

  • Matrigel

  • This compound formulation for in vivo administration

  • Gemcitabine

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment.

  • Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, gemcitabine, combination).

  • Administer the treatments as per the defined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for gemcitabine).

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Calculate the tumor growth inhibition for each treatment group.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of novel therapeutic agents like this compound in pancreatic cancer models. The combination of in vitro and in vivo studies allows for a thorough assessment of a compound's efficacy, mechanism of action, and potential for further clinical development. The use of patient-derived models, such as PDXs and organoids, is increasingly important to better predict clinical outcomes.[8][9][10][11] These advanced models can help bridge the gap between preclinical findings and clinical success in the challenging landscape of pancreatic cancer therapy.

References

Combination Therapy Protocols with TP-300: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TP-300 is a novel, water-soluble prodrug of the potent topoisomerase I inhibitor, CH-0793076 (also known as TP-3076).[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. This compound is designed for intravenous administration and is stable in acidic solutions but rapidly converts to its active form, CH-0793076, under physiological pH conditions.[2] This pH-dependent activation is intended to ensure consistent delivery of the active compound and potentially reduce the inter-patient pharmacokinetic variability observed with other topoisomerase I inhibitors like irinotecan.[2]

Clinical development of this compound has focused on its potential as a monotherapy for various solid tumors. A Phase I clinical trial has established its safety profile and determined the maximum tolerated dose.[3][4] While published data on combination therapy protocols specifically involving this compound are not yet available, its mechanism of action provides a strong rationale for combining it with other anticancer agents. This document provides an overview of this compound, protocols for its use as a monotherapy based on available clinical data, and hypothetical combination therapy protocols grounded in the established pharmacology of topoisomerase I inhibitors.

Disclaimer: The combination therapy protocols described herein are hypothetical and based on the mechanism of action of topoisomerase I inhibitors. These protocols should be regarded as starting points for preclinical research and will require extensive optimization and validation.

This compound: Mechanism of Action and Prodrug Conversion

This compound exerts its anticancer effect through the inhibition of topoisomerase I. The active form, CH-0793076, binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle, ultimately triggering apoptosis.

cluster_0 This compound Administration and Conversion cluster_1 Cellular Mechanism of Action This compound (Prodrug) This compound (Prodrug) CH-0793076 (Active Drug) CH-0793076 (Active Drug) This compound (Prodrug)->CH-0793076 (Active Drug) pH-dependent conversion (Physiological pH) Topoisomerase I Topoisomerase I CH-0793076 (Active Drug)->Topoisomerase I Inhibition DNA Replication Fork DNA Replication Fork Topoisomerase I->DNA Replication Fork Stabilizes cleavage complex DNA Damage DNA Damage DNA Replication Fork->DNA Damage Collision leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Figure 1: Mechanism of action of this compound.

Monotherapy Protocols

Based on the Phase I clinical trial data, the following protocols can be used as a basis for preclinical and clinical studies of this compound as a monotherapy.

In Vitro Cell Viability Assay
  • Cell Culture: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in an acidic buffer (e.g., pH 4.0) to ensure stability. The active form, CH-0793076, can be dissolved in DMSO.

  • Treatment: Treat cells with a serial dilution of this compound or CH-0793076 for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant 1x10^6 to 10x10^6 cancer cells into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Based on the Phase I trial, a starting dose of 8 mg/m² with potential escalation to 10 mg/m² administered as a 1-hour intravenous infusion every 3 weeks can be adapted for preclinical models (dose adjustments for mouse models will be necessary).[5]

  • Efficacy Assessment: Measure tumor volume twice weekly. At the end of the study, excise tumors and weigh them.

  • Toxicity Monitoring: Monitor animal body weight and overall health status.

Clinical Trial Data (Phase I)

The following table summarizes the key findings from the Phase I clinical trial of this compound in patients with advanced solid tumors.[3][4]

ParameterValue
Patient Population 32 patients with refractory advanced solid tumors
Dosing Schedule 1-hour IV infusion every 3 weeks
Dose Escalation 1, 2, 4, 6, 8, 10, 12 mg/m²
Maximum Tolerated Dose (MTD) 10 mg/m²
Dose-Limiting Toxicities (DLTs) Thrombocytopenia and febrile neutropenia
Common Adverse Events Hematologic toxicity
Notable Finding Diarrhea was uncommon
Efficacy 6 patients had stable disease for 1.5-5 months

Hypothetical Combination Therapy Protocols

The following protocols are proposed for preclinical evaluation of this compound in combination with other anticancer agents. A general workflow for these studies is depicted in Figure 2.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays In Vivo Studies In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Data Analysis Data Analysis Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Determine synergistic doses Western Blotting Western Blotting Apoptosis Assays->Western Blotting Confirm mechanism Western Blotting->In Vivo Studies Proceed if synergy is observed Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies Evaluate efficacy and safety Pharmacodynamic Analysis Pharmacodynamic Analysis Toxicity Studies->Pharmacodynamic Analysis Assess target engagement Pharmacodynamic Analysis->Data Analysis

Figure 2: General workflow for preclinical evaluation of combination therapies.
Combination with Platinum-Based Chemotherapy (e.g., Cisplatin)

  • Rationale: Topoisomerase I inhibitors and platinum agents both induce DNA damage, and preclinical studies with other topoisomerase I inhibitors have shown synergistic effects.

  • In Vitro Protocol:

    • Treat cancer cells with a matrix of concentrations of this compound and cisplatin for 72 hours.

    • Assess cell viability and calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • In Vivo Protocol:

    • In a xenograft model, administer this compound and cisplatin at their respective MTDs and at reduced doses.

    • A potential schedule could be this compound (e.g., 8 mg/m² IV) on day 1, followed by cisplatin (e.g., 60 mg/m² IV) on day 2, every 3 weeks.

    • Monitor tumor growth, body weight, and signs of toxicity.

Combination with PARP Inhibitors (e.g., Olaparib)
  • Rationale: Topoisomerase I inhibitors create single-strand DNA breaks, which are repaired by pathways involving PARP. Combining a topoisomerase I inhibitor with a PARP inhibitor can lead to the accumulation of double-strand breaks and synthetic lethality, particularly in tumors with deficiencies in homologous recombination.

  • In Vitro Protocol:

    • Similar to the platinum combination, use a dose matrix of this compound and a PARP inhibitor.

    • Assess for synergy using CI calculations.

    • Perform western blotting for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved caspase-3).

  • In Vivo Protocol:

    • Use xenograft models, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

    • Administer this compound (e.g., 8 mg/m² IV, once weekly) and the PARP inhibitor (e.g., olaparib at a clinically relevant dose, orally, daily).

    • Evaluate tumor response and toxicity.

Combination with Immune Checkpoint Inhibitors (e.g., Anti-PD-1 Antibody)
  • Rationale: Chemotherapy-induced cell death can release tumor antigens and create a more immunogenic tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors. Studies with other topoisomerase I inhibitors have shown they can increase the sensitivity of tumors to T-cell-mediated killing.

  • In Vitro (Co-culture) Protocol:

    • Co-culture cancer cells with activated T-cells.

    • Treat the cancer cells with this compound prior to co-culture.

    • Measure T-cell-mediated cytotoxicity.

  • In Vivo (Syngeneic Model) Protocol:

    • Use immunocompetent mouse models with syngeneic tumors (e.g., MC38 colorectal cancer model in C57BL/6 mice).

    • Treat with this compound (e.g., 8 mg/m² IV, once weekly) and an anti-PD-1 antibody (e.g., 10 mg/kg intraperitoneally, twice weekly).

    • Monitor tumor growth and survival.

    • Analyze the tumor microenvironment for changes in immune cell infiltration (e.g., CD8+ T-cells) by flow cytometry or immunohistochemistry.

Data Presentation for Combination Studies

Quantitative data from combination therapy experiments should be presented in a clear and structured format. Below are example tables for presenting in vitro and in vivo data.

Table 2: Example Data Presentation for In Vitro Synergy

Cell LineThis compound IC50 (nM)Combination Agent IC50 (µM)Combination Index (CI) at ED50
Cell Line A[Value][Value][Value]
Cell Line B[Value][Value][Value]
Cell Line C[Value][Value][Value]

Table 3: Example Data Presentation for In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control[Value]-
This compound[Value][Value]
Combination Agent[Value][Value]
This compound + Combination Agent[Value][Value]

Conclusion

This compound is a promising topoisomerase I inhibitor with a favorable pharmacokinetic profile. While clinical data on its use in combination therapies are not yet available, its mechanism of action provides a strong rationale for investigating its synergy with other anticancer agents, including platinum-based chemotherapy, PARP inhibitors, and immune checkpoint inhibitors. The protocols and workflows provided in these application notes offer a starting point for researchers to explore the potential of this compound in combination therapy settings. Rigorous preclinical evaluation is essential to identify optimal combinations and dosing schedules to translate into future clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Management of TP-300 Induced Neutropenia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides guidance for researchers, scientists, and drug development professionals on how to monitor, manage, and troubleshoot neutropenia observed in preclinical animal studies involving the investigational compound TP-300.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it cause neutropenia?

A1: this compound is a novel investigational agent. While its precise mechanism is under investigation, it is hypothesized to target pathways involved in cellular proliferation. As neutrophils are rapidly dividing cells, this compound may inadvertently affect hematopoietic stem cells in the bone marrow, leading to a decrease in neutrophil production.[1] Drug-induced neutropenia can result from direct toxicity to bone marrow precursors or immune-mediated destruction.[2][3]

Q2: What is neutropenia and how is its severity classified in animal models?

A2: Neutropenia is a hematological condition characterized by an abnormally low number of neutrophils, a type of white blood cell crucial for fighting infection.[4] In animal studies, particularly in mice, absolute neutrophil counts (ANC) are used for classification. While human classifications exist (Mild: 1000-1500/µL, Moderate: 500-1000/µL, Severe: <500/µL), the normal lower limit in mice is much lower (approx. 110 cells/µL).[5][6] Therefore, in murine models, severe neutropenia is often defined as an ANC of ≤10-100 cells/µL.[6]

Q3: What are the common clinical signs of neutropenia in research animals (e.g., mice, rats)?

A3: Animals with severe neutropenia are highly susceptible to infections.[5] Clinical signs may be subtle initially but can progress rapidly. They include:

  • Ruffled fur and hunched posture.

  • Lethargy and reduced activity.

  • Weight loss or failure to gain weight.

  • Signs of localized or systemic infection (e.g., abscesses, respiratory distress, diarrhea).

  • Fever (can be difficult to measure consistently in mice).

Q4: How can I proactively monitor for this compound induced neutropenia?

A4: Regular blood monitoring is essential. A complete blood count (CBC) with differential should be performed at baseline and at regular intervals after this compound administration (e.g., days 3, 5, 7, 10, and 14).[7] This allows for the determination of the absolute neutrophil count (ANC) and helps identify the neutrophil nadir (the lowest point) and recovery kinetics.[7]

Q5: What is Granulocyte Colony-Stimulating Factor (G-CSF) and can it be used to manage this compound induced neutropenia?

A5: G-CSF is a hematopoietic growth factor that specifically stimulates the proliferation and maturation of neutrophil granulocytes.[8] Recombinant forms of G-CSF, such as filgrastim, are widely used to treat drug-induced neutropenia.[2][9] Preclinical studies have shown that G-CSF can effectively shorten the duration and lessen the severity of neutropenia in animal models.[10][11]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause(s) Recommended Action(s)
Unexpectedly high mortality in this compound treated group. Severe neutropenia leading to overwhelming sepsis.[11]1. Immediately stop or reduce the dose of this compound. 2. Implement supportive care: Administer broad-spectrum antibiotics and subcutaneous fluids. 3. Consider prophylactic G-CSF administration in future cohorts.[11] 4. Ensure strict aseptic techniques for all procedures.[7]
Absolute Neutrophil Count (ANC) is zero or near-zero across multiple time points. 1. High dose of this compound causing profound bone marrow suppression. 2. The sampling time points may have missed the beginning of recovery.1. Conduct a dose-response study to find a better-tolerated dose of this compound. 2. Extend the blood sampling schedule (e.g., to day 21) to fully characterize the recovery phase. 3. Initiate G-CSF treatment to accelerate neutrophil recovery.[7]
G-CSF treatment appears ineffective. 1. Insufficient dose or frequency of G-CSF. 2. Development of neutralizing antibodies (if using a human G-CSF like filgrastim in rodents over a long period).1. Increase the G-CSF dose (e.g., from 100 to 300 µg/kg/day in mice) or the duration of administration.[7] 2. Monitor ANC daily to assess response. 3. Consider using a species-specific recombinant G-CSF (e.g., murine G-CSF) to avoid immunogenicity.[7]
High variability in neutrophil counts between animals in the same group. 1. Inconsistent drug administration (e.g., IV or IP injection technique). 2. Biological variability within the animal cohort.1. Refine and standardize the drug administration technique.[7] 2. Ensure animals are of a consistent age, weight, and genetic background. 3. Increase the number of animals per group to improve statistical power.[7]

Section 3: Data Presentation

Table 1: Dose-Dependent Effect of this compound on Neutrophil Nadir in C57BL/6 Mice
This compound Dose (mg/kg, IV)Vehicle Control10 mg/kg25 mg/kg50 mg/kg
Day of Nadir N/ADay 5Day 5Day 4
Mean ANC at Nadir (x 10³/µL) 1.85 ± 0.450.72 ± 0.210.15 ± 0.08<0.05
% of Animals with Severe Neutropenia (<0.1 x 10³/µL) 0%10%60%100%
Mean Recovery Day (ANC >1.0 x 10³/µL) N/ADay 9Day 14Day 18
Data are presented as mean ± standard deviation. N=10 mice per group.
Table 2: Efficacy of G-CSF in Mitigating Neutropenia Induced by this compound (25 mg/kg)
Treatment GroupVehicle ControlThis compound + VehicleThis compound + G-CSF (100 µg/kg/day)
Day of Nadir N/ADay 5Day 5
Mean ANC at Nadir (x 10³/µL) 1.91 ± 0.380.14 ± 0.060.45 ± 0.15
Duration of Severe Neutropenia (<0.1 x 10³/µL) (Days) 05.2 ± 1.11.5 ± 0.5
Mean Recovery Day (ANC >1.0 x 10³/µL) N/ADay 14Day 9
p < 0.05 compared to this compound + Vehicle group. G-CSF was administered subcutaneously daily from Day 1 to Day 7.

Section 4: Experimental Protocols

Protocol 1: Induction and Monitoring of this compound Induced Neutropenia in Mice

Objective: To establish and characterize a murine model of this compound induced neutropenia.

Materials:

  • This compound (formulated in a sterile, injectable vehicle)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Sterile syringes and needles

  • Animal balance

  • Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)

  • Hematology analyzer

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.[7]

  • Baseline Blood Collection: Collect a baseline blood sample (20-30 µL) from the tail vein or submandibular vein of each mouse for a CBC.[7]

  • This compound Administration: Administer a single dose of this compound via the desired route (e.g., intravenous or intraperitoneal injection). Ensure accurate dosing based on individual animal body weight.[7]

  • Blood Monitoring: Collect blood samples at predetermined intervals post-administration (e.g., Days 3, 5, 7, 10, 14).[7]

  • CBC Analysis: Perform a CBC with differential on each blood sample to determine the total white blood cell count, neutrophil percentage, and absolute neutrophil count (ANC).[7]

  • Data Analysis: Plot the mean ANC over time for each dose group to determine the nadir (lowest point) and recovery kinetics.[7]

Protocol 2: Mitigation of Neutropenia with G-CSF

Objective: To evaluate the efficacy of G-CSF in mitigating this compound induced neutropenia.

Materials:

  • Recombinant G-CSF (murine or human, e.g., filgrastim)

  • Sterile saline for dilution

  • All materials listed in Protocol 1

Procedure:

  • Model Induction: Induce neutropenia using a predetermined dose of this compound as described in Protocol 1.

  • Group Allocation: Divide animals into at least two groups:

    • Group 1: this compound + Vehicle Control (e.g., sterile saline)

    • Group 2: this compound + G-CSF

  • G-CSF Administration:

    • Dose: A typical starting dose for filgrastim in mice is 100-300 µg/kg/day, administered subcutaneously (SC).[7] Murine G-CSF may be dosed at 5-10 µg/kg/day.[7]

    • Frequency: Administer G-CSF daily, starting 24 hours after this compound administration, for 5-7 consecutive days or until neutrophil recovery is observed.[7]

  • Blood Monitoring & Analysis: Perform serial blood collections and CBC analysis as described in Protocol 1.

  • Efficacy Evaluation: Compare the ANC nadir, duration of severe neutropenia, and time to neutrophil recovery between the vehicle-treated and G-CSF-treated groups.

Section 5: Visualizations

Signaling Pathways and Workflows

G_1 cluster_0 Hypothetical this compound Mechanism of Action tp300 This compound kinase Proliferation Kinase (e.g., CDK4/6) tp300->kinase Inhibits apoptosis Increased Apoptosis / Reduced Proliferation tp300->apoptosis Leads to hsc Hematopoietic Stem Cell (HSC) kinase->hsc Promotes Proliferation progenitor Myeloid Progenitor hsc->progenitor neutrophil Mature Neutrophil progenitor->neutrophil bone_marrow Bone Marrow Output progenitor->bone_marrow Reduced apoptosis->progenitor

Caption: Hypothetical pathway for this compound induced neutropenia.

G_2 cluster_workflow Experimental Workflow for G-CSF Efficacy Study start Day -7 to -1 Acclimatize Mice day0 Day 0 - Baseline Blood Draw - Administer this compound start->day0 day1_7 Day 1-7 Daily SC Injection (Vehicle or G-CSF) day0->day1_7 monitoring Days 3, 5, 7, 10, 14 - Monitor Health - Serial Blood Draws day0->monitoring day1_7->monitoring analysis Day 15+ - CBC Analysis - Determine Nadir &  Recovery monitoring->analysis

Caption: Workflow for a G-CSF intervention study.

G_3 cluster_troubleshooting Troubleshooting Decision Tree start Severe Neutropenia Observed (ANC < 0.1 x 10³/µL) is_mortality High Mortality or Severe Morbidity? start->is_mortality action_stop STOP Dosing Provide Supportive Care (Antibiotics, Fluids) is_mortality->action_stop Yes is_recovery Is Neutrophil Recovery Delayed? is_mortality->is_recovery No action_dose_reduce Future Studies: - Reduce this compound Dose - Add Prophylactic G-CSF action_stop->action_dose_reduce action_gcsf Initiate G-CSF Treatment (100-300 µg/kg/day) is_recovery->action_gcsf Yes action_monitor Continue Monitoring (Blood Draws every 2-3 days) is_recovery->action_monitor No action_gcsf->action_monitor

References

Technical Support Center: Overcoming TP-300 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the TP-300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound, a novel inhibitor of the Chronos-1 (CK1) kinase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Chronos-1 (CK1) kinase. In many cancer types, aberrant CK1 signaling drives cell proliferation and survival through the phosphorylation of downstream targets in the PI3K/Akt and MAPK pathways. This compound is designed to block these pro-survival signals, leading to cell cycle arrest and apoptosis in CK1-dependent cancer cells.

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. How do I confirm that it has developed resistance?

The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of your current cell line to the original, sensitive parental line.[1][2] A significant increase in the IC50 value is the primary indicator of acquired resistance.

Experimental Workflow to Confirm Resistance:

G cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis start Seed parental and suspected resistant cells in 96-well plates treat Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) start->treat incubate Incubate for 72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read absorbance/ luminescence assay->read plot Plot dose-response curves read->plot calc Calculate IC50 values for both cell lines plot->calc compare Compare IC50 values calc->compare

Caption: Workflow for confirming this compound resistance.

Q3: What are the common molecular mechanisms of acquired resistance to this compound?

Acquired resistance to targeted therapies like this compound typically falls into several categories.[3][4][5] For this compound, the most common mechanisms are:

  • On-Target Alterations: The emergence of a "gatekeeper" mutation in the ATP-binding pocket of the CK1 kinase, such as the T315I mutation, can prevent this compound from binding effectively.[6]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[7][8][9] For instance, the upregulation of the MET receptor tyrosine kinase can reactivate downstream signaling independently of CK1.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like ABCB1 (MDR1) or ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

G

Caption: Mechanisms of resistance to this compound.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over several passages.
Potential Cause Troubleshooting Steps
Development of acquired resistance 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the current cell line with a frozen stock of the original, sensitive parental line.[10] 2. Isolate Clones: If resistance is confirmed, consider isolating single-cell clones from the resistant population to study the heterogeneity of the resistance. 3. Characterize Resistant Cells: Analyze the resistant cells for the common resistance mechanisms (see Q3).
This compound Degradation 1. Prepare Fresh Stock: Make a fresh stock solution of this compound. 2. Aliquot and Store Properly: Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).[10] 3. Minimize Time in Culture Medium: For long-term experiments, consider replenishing the this compound-containing medium periodically.
Inconsistent Cell Culture Practices 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.[10] 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[10]
Issue 2: How do I investigate the mechanism of resistance in my cell line?
Resistance Mechanism Experimental Approach Expected Outcome
On-Target Mutation (e.g., T315I in CK1) Sanger Sequencing: Amplify and sequence the kinase domain of the CK1 gene from both parental and resistant cells.Identification of a mutation in the resistant cell line that is absent in the parental line.
Bypass Pathway Activation (e.g., MET) Western Blot Analysis: Probe cell lysates for total and phosphorylated levels of MET and downstream effectors (e.g., Akt, ERK).Increased phosphorylation of MET, Akt, and/or ERK in resistant cells, even in the presence of this compound.
Increased Drug Efflux qPCR or Western Blot: Analyze the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).Upregulation of ABC transporter expression in the resistant cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET, total MET, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
NCI-H1975Parental, this compound Sensitive15.2 ± 2.11.0
NCI-H1975-TRThis compound Resistant850.6 ± 45.356.0

Table 2: Relative Protein Expression in Parental vs. Resistant Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)
p-MET / Total MET1.08.2
p-Akt / Total Akt1.06.5
ABCG21.012.4

References

TP-300 solubility and stability in research solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-300 (CAS: 534605-78-2). This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound in common research solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as CH-0793076 or TP-3076, is a potent and selective inhibitor of DNA topoisomerase I.[1] It functions as a prodrug, meaning it is converted into its active form under specific conditions. Its mechanism involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cells.

Q2: In which solvents is this compound soluble?

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of this compound. Recommendations for both the solid compound and solutions are summarized in the table below.

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Powder 0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[1]
-20°CLong-term (months to years)Store in a dry, dark environment.[1]
DMSO Stock Solution 0 - 4°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles.
-20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.[1]

Q4: How stable is this compound in research solutions?

A4: The stability of this compound is highly dependent on the pH of the solution. It is relatively stable in acidic conditions but undergoes rapid conversion to its active form, CH-0793076, at physiological pH (e.g., in sera or cell culture media).[1] This conversion is a key feature of its prodrug design.

Troubleshooting Guide

Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous buffer.

  • Possible Cause: The solubility of this compound in aqueous solutions is likely lower than in DMSO. High concentrations of the compound may precipitate out when the solvent is switched.

  • Solution:

    • Ensure your final working concentration is within the soluble range for aqueous media.

    • Try a serial dilution approach. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.

    • Consider if the pH of your aqueous buffer is appropriate, as pH can influence solubility.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Degradation of this compound in physiological pH.

    • This compound is a prodrug that rapidly converts to its active form at the neutral pH of most cell culture media.[1] The timing of this conversion can affect experimental outcomes.

    • Solution: Prepare fresh dilutions of this compound in your cell culture medium immediately before adding to your cells. Do not store this compound in physiological buffers for extended periods.

  • Possible Cause 2: Improper storage of stock solutions.

    • Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the compound.

    • Solution: Aliquot your DMSO stock solution into single-use vials and store them at -20°C for long-term storage.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weighing the Compound: Accurately weigh a small amount of this compound solid powder (Molecular Weight: 458.52 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 218.1 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, light-protecting, single-use vials. Store at -20°C for long-term storage.

G cluster_workflow This compound Stock Solution Workflow Weigh_TP300 1. Weigh this compound Solid Add_DMSO 2. Add Anhydrous DMSO Weigh_TP300->Add_DMSO Dissolve 3. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot_Store 4. Aliquot and Store at -20°C Dissolve->Aliquot_Store

Workflow for preparing a this compound stock solution.
Protocol 2: General Protocol for a Cell Viability Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a resazurin-based viability assay.

  • Cell Seeding: Seed your cancer cell line of choice into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: On the day of treatment, prepare serial dilutions of this compound from your DMSO stock solution in complete cell culture medium. Remember to prepare these dilutions immediately before use due to the pH-dependent stability of this compound. Include a vehicle control (DMSO at the same final concentration as your highest this compound dose).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound acts as a prodrug that, under physiological conditions, converts to its active form, CH-0793076. This active metabolite then inhibits topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, CH-0793076 prevents the re-ligation of the single-strand DNA break. The accumulation of these breaks leads to the collapse of replication forks, activation of DNA damage response pathways, and ultimately, apoptosis.

G TP300 This compound (Prodrug) Active_Metabolite CH-0793076 (Active) TP300->Active_Metabolite Physiological pH TopoI Topoisomerase I Active_Metabolite->TopoI Inhibition DNA_Cleavage_Complex Topo I-DNA Cleavage Complex TopoI->DNA_Cleavage_Complex Stabilization DNA_Damage DNA Strand Breaks DNA_Cleavage_Complex->DNA_Damage Accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis G Start Inconsistent Results Check_Prep Review Solution Preparation Start->Check_Prep Fresh_Dilution Were working solutions prepared fresh before use? Check_Prep->Fresh_Dilution Check_Storage Review Stock Storage Fresh_Dilution->Check_Storage Yes Make_Fresh Prepare fresh dilutions immediately before experiment Fresh_Dilution->Make_Fresh No Aliquoted Were stocks aliquoted and stored at -20°C? Check_Storage->Aliquoted Aliquot_New Prepare new aliquots from solid stock Aliquoted->Aliquot_New No Check_Assay Review Assay Protocol Aliquoted->Check_Assay Yes End Problem Resolved Make_Fresh->End Aliquot_New->End Check_Assay->End

References

Technical Support Center: Optimizing TP-300 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of TP-300 and managing its associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a water-soluble prodrug of the potent topoisomerase I (Topo-I) inhibitor, TP3076, and its active metabolite, TP3011.[1][2][3] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. It creates transient single-strand breaks in the DNA to relieve torsional stress, after which it reseals the breaks.[4][5] this compound's active metabolites stabilize the covalent complex between Topo-I and DNA, which prevents the re-ligation of the DNA strand.[4][5] This leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells.[4]

Q2: What are the known dose-limiting toxicities (DLTs) of this compound?

The primary dose-limiting toxicity observed in clinical trials with this compound is hematologic, specifically neutropenia (a low count of neutrophils, a type of white blood cell).[1][3] Thrombocytopenia (low platelet count) and febrile neutropenia have also been reported as DLTs at higher doses.[1][3] Non-hematologic toxicities such as diarrhea have been reported as uncommon.[1][3]

Q3: What is the Maximum Tolerated Dose (MTD) of this compound?

Based on a Phase I dose-escalation study in patients with advanced solid tumors, the Maximum Tolerated Dose (MTD) of this compound was determined to be 10 mg/m² administered as a 1-hour intravenous infusion every 3 weeks.[1][3]

Q4: How can we monitor for this compound-induced toxicity during our experiments?

Regular monitoring of hematological parameters is crucial. This includes:

  • Complete Blood Counts (CBCs): Perform CBCs with differentials at baseline and regularly throughout the treatment cycle to monitor for neutropenia, thrombocytopenia, and anemia.

  • Clinical Signs: In animal studies, monitor for clinical signs of toxicity such as weight loss, changes in food and water consumption, and alterations in behavior.[6] In clinical settings, monitor for signs of infection, fever, and bleeding.

Q5: Are there any known signaling pathways associated with this compound toxicity?

As a topoisomerase I inhibitor, this compound induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.[7][8][9][10] This pathway involves the activation of sensor proteins like ATM and ATR, which then phosphorylate downstream targets such as CHK1, CHK2, and p53 to initiate cell cycle arrest and DNA repair or apoptosis.[8][9][10]

Additionally, topoisomerase inhibitors have been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14] NF-κB plays a complex role in cell survival and inflammation and its activation in response to DNA damage can influence the ultimate fate of the cell. The interplay between the DDR and NF-κB pathways is critical in determining the cellular response to this compound.

Troubleshooting Guides

Issue 1: Severe Neutropenia Observed in Animal Models

Possible Cause: The administered dose of this compound is too high for the specific animal model or strain.

Troubleshooting Steps:

  • Dose Reduction: Reduce the dose of this compound in subsequent cohorts to a lower, previously tolerated level.

  • Dose-Response Study: Conduct a dose-range finding study to establish the No Observed Adverse Effect Level (NOAEL) and the MTD in the specific animal model.[15]

  • Supportive Care: In some cases, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate the severity and duration of neutropenia, although this may interfere with the primary study endpoints.

Issue 2: High Variability in Toxicity Between Individual Animals

Possible Cause:

  • Pharmacokinetic Variability: Differences in drug metabolism and clearance between individual animals.

  • Genetic Factors: Genetic polymorphisms in enzymes involved in drug metabolism could influence individual susceptibility to toxicity.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Collect plasma samples to determine the pharmacokinetic profile of this compound and its active metabolites in the study animals. Correlate drug exposure (AUC, Cmax) with the observed toxicity.

  • Genetic Analysis: If feasible, investigate genetic polymorphisms in relevant drug-metabolizing enzymes. While a Phase I study in humans did not find an apparent influence of polymorphisms in CYP2D6, AOX1, and UGT1A1 on exposure, this may differ in animal models.[3]

Issue 3: Discrepancy Between In Vitro Potency and In Vivo Toxicity

Possible Cause:

  • Prodrug Activation: Inefficient conversion of the prodrug this compound to its active metabolites in the in vitro system.

  • Off-Target Effects: The observed in vivo toxicity may be due to off-target effects not captured in the in vitro models.

  • Model System Differences: The in vitro cell lines may not accurately represent the rapidly dividing hematopoietic progenitor cells that are the primary target of toxicity in vivo.

Troubleshooting Steps:

  • Metabolite Analysis: Confirm the conversion of this compound to TP3076 and TP3011 in the in vitro system using analytical methods such as LC-MS.

  • Use of Active Metabolites: Conduct in vitro experiments using the active metabolites (TP3076 and TP3011) directly to assess their cytotoxicity.

  • Hematopoietic Progenitor Cell Assays: Utilize in vitro colony-forming assays with hematopoietic progenitor cells to better predict hematologic toxicity.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of this compound Metabolite (TP3076)

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma50
MCF-7Breast Adenocarcinoma75
A549Lung Carcinoma120
PANC-1Pancreatic Carcinoma90

Table 2: Representative In Vivo Toxicology of this compound in Preclinical Models

Disclaimer: The following data are representative examples. Specific NOAEL values for this compound should be established through dedicated toxicology studies.

Animal ModelDosing RegimenNOAEL (mg/kg/day)Key Toxicities Observed at Higher Doses
Sprague-Dawley RatDaily IV for 14 days1.0Neutropenia, Thrombocytopenia, Weight Loss
Beagle DogOnce every 3 weeks IV for 4 cycles0.5Severe Neutropenia, Bone Marrow Hypocellularity

Table 3: Dose-Escalation and Hematologic Toxicity of this compound in Phase I Clinical Trial [1][3]

Dose Level (mg/m²)Number of PatientsGrade 3/4 NeutropeniaGrade 3/4 ThrombocytopeniaFebrile Neutropenia
13000
23000
43000
64100
85210
1012522
124311

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or its active metabolites for 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Toxicology Study in Rats

  • Animal Model: Use young adult Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females per group.

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of this compound. The highest dose should be expected to produce some toxicity, while the lowest dose should be a fraction of the anticipated efficacious dose.

  • Drug Administration: Administer this compound intravenously daily for 14 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood counts and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

  • NOAEL Determination: The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.[15]

Mandatory Visualizations

TP300_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ddr DNA Damage Response cluster_nfkb NF-kB Pathway This compound (Prodrug) This compound (Prodrug) TP3076/TP3011 (Active Metabolites) TP3076/TP3011 (Active Metabolites) This compound (Prodrug)->TP3076/TP3011 (Active Metabolites) Metabolic Conversion Topo-I-DNA Complex Topo-I-DNA Complex TP3076/TP3011 (Active Metabolites)->Topo-I-DNA Complex Stabilizes Topoisomerase I Topoisomerase I Topoisomerase I->Topo-I-DNA Complex DNA Single-Strand Break DNA Single-Strand Break Topo-I-DNA Complex->DNA Single-Strand Break Prevents Re-ligation DNA Double-Strand Break DNA Double-Strand Break DNA Single-Strand Break->DNA Double-Strand Break Replication Fork Collapse ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Break->ATM/ATR Activation IKK Activation IKK Activation DNA Double-Strand Break->IKK Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest->Apoptosis If damage is irreparable NF-kB Activation NF-kB Activation IKK Activation->NF-kB Activation Pro-survival/Inflammatory Genes Pro-survival/Inflammatory Genes NF-kB Activation->Pro-survival/Inflammatory Genes

Caption: this compound mechanism of action and downstream signaling pathways leading to cellular toxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Application Cell_Line_Selection Select Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination Determine IC50 Cytotoxicity_Assay->IC50_Determination Dose_Range_Finding Dose-Range Finding Study IC50_Determination->Dose_Range_Finding Inform Starting Doses Animal_Model_Selection Select Animal Models (Rodent & Non-rodent) Animal_Model_Selection->Dose_Range_Finding NOAEL_MTD_Determination Determine NOAEL & MTD Dose_Range_Finding->NOAEL_MTD_Determination Hematologic_Monitoring Hematologic Monitoring (CBCs) Dose_Range_Finding->Hematologic_Monitoring Phase_I_Trial Phase I Clinical Trial (Dose Escalation) NOAEL_MTD_Determination->Phase_I_Trial Inform Starting Dose RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Phase_I_Trial->RP2D_Determination

Caption: Experimental workflow for optimizing this compound dosage from preclinical to clinical phases.

References

Technical Support Center: Troubleshooting TP-300 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-300 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work with the p300 protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is p300 and why are my results involving it inconsistent?

A1: p300, also known as E1A-associated protein p300 or EP300, is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through chromatin remodeling.[1] Inconsistent results in experiments involving p300 can arise from a variety of factors, including the inherent complexity of the signaling pathways it modulates, such as the EP300/TP53 pathway, and the sensitivity of the assays used to measure its activity and expression.[2][3]

Q2: I am using a p300 assay kit (e.g., ALSU-TP300-A500) and see high variability between replicates. What are the common causes?

A2: High variability in p300 assays can stem from several sources. These include:

  • Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations.

  • Improper mixing: Inadequate mixing of reagents and samples can result in non-uniform reactions.

  • Temperature fluctuations: Failure to maintain a consistent and recommended temperature during incubation steps can affect enzyme kinetics and binding affinities.

  • Inconsistent cell lysis: Incomplete or variable cell lysis will lead to different amounts of p300 protein being available for detection in each sample.

  • Contaminated reagents: Using contaminated buffers or reagents can interfere with the assay chemistry.

For enzymatic assays in general, it is crucial to ensure that the assay buffer is at room temperature for optimal performance and to follow the protocol precisely.[4]

Q3: My p300 inhibitor screen is not showing a clear dose-response curve. What should I check?

A3: A lack of a clear dose-response curve in an inhibitor screen can be due to several factors:

  • Inhibitor solubility and stability: Ensure your test compounds are fully dissolved and stable in the assay buffer. Precipitation of the compound at higher concentrations is a common issue.

  • Inappropriate concentration range: You may be testing a concentration range that is too high or too low to observe the inhibitory effect. A wider range of concentrations, often on a logarithmic scale, is recommended.

  • Assay interference: The compound itself might interfere with the assay detection method (e.g., fluorescence or luminescence). It is important to run controls with the compound in the absence of the enzyme to check for such effects.

  • Incorrect incubation times: The incubation time with the inhibitor may not be sufficient to allow for binding to p300.

Q4: I am studying the EP300/TP53 signaling pathway and my western blot results for p53 acetylation are weak or inconsistent. What could be the problem?

A4: Weak or inconsistent p53 acetylation signals in a western blot can be attributed to:

  • Inefficient immunoprecipitation (IP): If you are performing an IP for p53 before blotting for acetylation, ensure your antibody is validated for IP and that you are using sufficient antibody and bead volumes.

  • Low abundance of acetylated p53: The amount of acetylated p53 may be low under your experimental conditions. Consider treating your cells with a histone deacetylase (HDAC) inhibitor to increase the overall levels of protein acetylation.

  • Poor antibody quality: The primary antibody against acetylated p53 may not be specific or sensitive enough. It is crucial to use a well-validated antibody.

  • Sample handling: Over-processing or repeated freeze-thaw cycles of your cell lysates can lead to protein degradation.

Troubleshooting Guides

Guide 1: Inconsistent Results in p300 Activity Assays

This guide provides a systematic approach to troubleshooting inconsistent results in p300 histone acetyltransferase (HAT) activity assays, which are often based on ELISA, chemiluminescence, or fluorescence.[5][6]

Symptom Potential Cause Recommended Action
High coefficient of variation (%CV) between replicates Pipetting inconsistencyUse calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting steps for individual wells.
Improper mixingGently vortex or pipette mix all reagents and samples thoroughly before adding them to the assay plate.
Edge effects on the plateAvoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.
Low signal-to-background ratio Inactive p300 enzymeEnsure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a new batch of enzyme.
Sub-optimal assay conditionsVerify that the pH and salt concentrations of your buffers are correct. Ensure the incubation times and temperatures match the protocol.[4]
Incorrect filter settingsDouble-check the excitation and emission wavelengths on your plate reader for fluorescence-based assays.[4]
High background signal Contaminated reagentsUse fresh, high-purity reagents and sterile, nuclease-free water.
Non-specific antibody bindingIncrease the number of wash steps and consider adding a blocking agent like BSA to your buffers.
Autofluorescence of test compoundRun a control plate with your compounds and all assay components except the p300 enzyme to measure background fluorescence.
Guide 2: Issues with p300 Expression Analysis (Western Blot)

This guide addresses common problems encountered when analyzing p300 expression levels by western blotting.

Symptom Potential Cause Recommended Action
No or weak p300 band Insufficient protein loadingQuantify your protein lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg).
Poor protein transferOptimize your transfer conditions (voltage, time) and ensure good contact between the gel and the membrane. Use a positive control to verify transfer efficiency.
Ineffective primary antibodyUse a primary antibody that is validated for western blotting and from a reputable supplier. Test different antibody concentrations and incubation times.
Non-specific bands Primary antibody concentration too highTitrate your primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background.
Inadequate blockingIncrease the blocking time or try a different blocking agent (e.g., non-fat dry milk or BSA).
Insufficient washingIncrease the number and duration of wash steps after primary and secondary antibody incubations.
Inconsistent loading between lanes Inaccurate protein quantificationRe-quantify your protein lysates and ensure equal loading.
Pipetting errorsBe precise when loading your samples into the gel.
Solution Always normalize your p300 signal to a loading control (e.g., GAPDH, β-actin) to account for any loading variations.

Experimental Protocols

Key Experiment: p300 Histone Acetyltransferase (HAT) Activity Assay

This is a generalized protocol for a fluorometric p300 HAT activity assay. Specific details may vary depending on the commercial kit used.

  • Reagent Preparation:

    • Prepare the assay buffer according to the kit instructions. Ensure it is at room temperature before use.

    • Dilute the p300 enzyme to the desired concentration in assay buffer. Keep on ice.

    • Prepare the histone substrate solution.

    • Prepare the Acetyl-CoA solution.

    • Prepare a series of dilutions of your test inhibitor.

  • Assay Procedure:

    • To the wells of a black, flat-bottom 96-well plate, add the following in order:

      • Assay Buffer

      • Test inhibitor or vehicle control

      • p300 enzyme

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the histone substrate and Acetyl-CoA mixture to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the developing solution provided in the kit.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the fluorescence on a microplate reader at the recommended excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound experiments.

experimental_workflow cluster_prep Sample Preparation cluster_assay p300 Activity Assay cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification plate_setup Plate Setup (Inhibitor, Enzyme) quantification->plate_setup Input: Protein Lysate reaction Add Substrate & Incubate plate_setup->reaction detection Add Developing Reagent & Read Plate reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis Output: Raw Data

Caption: Workflow for a typical p300 inhibitor screening experiment.

troubleshooting_logic cluster_instrumentation Instrumentation Checks start Inconsistent Results check_pipetting Verify Pipetting Accuracy & Calibration start->check_pipetting check_reagents Assess Reagent Quality & Storage start->check_reagents check_protocol Review Protocol Adherence start->check_protocol resolve Problem Resolved check_pipetting->resolve check_reagents->resolve check_reader Check Plate Reader Settings check_protocol->check_reader check_temp Verify Incubator Temperature check_protocol->check_temp check_reader->resolve check_temp->resolve

Caption: A logical approach to troubleshooting inconsistent experimental results.

p300_pathway p300 p300 tf Transcription Factors (e.g., p53) p300->tf co-activates histones Histones p300->histones acetylates gene_expression Gene Expression tf->gene_expression activates/represses chromatin Chromatin histones->chromatin part of chromatin->gene_expression regulates

Caption: Simplified signaling role of the p300 protein in gene expression.

References

mitigating gastrointestinal side effects of TP-300 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TP-300 in in vivo experiments. The focus is on identifying and mitigating potential gastrointestinal (GI) side effects to ensure data integrity and animal welfare.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Diarrhea Drug-induced alteration of gut motility or mucosal integrity.- Monitor stool consistency and frequency. - Consider reducing the dose of this compound if the therapeutic window allows. - Evaluate co-administration with anti-diarrheal agents (e.g., loperamide), after confirming no interference with this compound's mechanism. - Ensure adequate hydration of the animals.
Weight Loss Reduced food and water intake due to nausea, abdominal discomfort, or malabsorption.- Monitor body weight, food, and water consumption daily. - Provide highly palatable and easily digestible food. - Consider subcutaneous fluid administration to combat dehydration. - Investigate for signs of nausea (e.g., pica in rodents).
Lethargy/Reduced Activity General malaise, dehydration, or pain associated with gastrointestinal distress.- Perform regular clinical scoring to assess animal well-being. - Ensure a comfortable and stress-free environment. - If severe, consider humane endpoints in consultation with veterinary staff.
Abdominal Bloating/Distension Gas accumulation, fluid retention, or potential signs of more severe GI complications.- Gently palpate the abdomen to assess for firmness or signs of pain. - Monitor for changes in posture that may indicate discomfort. - In case of severe or persistent bloating, consult with a veterinarian as it could indicate a serious adverse event.
Gastrointestinal Perforation (Rare) Severe mucosal damage. A phase II study reported a fatal gastrointestinal perforation, though its direct link to this compound was considered low due to a pre-existing ulcer.[1]- This is a critical and rare event. Immediate euthanasia is recommended upon confirmation. - A thorough necropsy should be performed to determine the cause. - Review experimental protocols and animal health status prior to dosing.

Frequently Asked Questions (FAQs)

Q1: What are the known gastrointestinal side effects of this compound from clinical studies?

A1: While a Phase I study of this compound indicated that diarrhea was uncommon, a Phase II study in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma reported a fatal case of gastrointestinal perforation.[1][2] However, the causality in the perforation case was considered of low possibility as the patient had a pre-existing gastric ulcer.[1] The most commonly reported grade 3/4 toxicities were hematologic, including neutropenia, anemia, and thrombocytopenia.[3]

Q2: What is the mechanism of action of this compound and how might it cause gastrointestinal side effects?

A2: this compound is a selective topoisomerase I inhibitor.[1][3] Drugs in this class can induce gastrointestinal toxicity by damaging rapidly dividing cells, such as the epithelial cells lining the GI tract. This can lead to mucosal injury, inflammation, and impaired barrier function.

Q3: Are there any general strategies to mitigate drug-induced gastrointestinal toxicity that could be applied to this compound studies?

A3: Yes, general strategies for minimizing drug-induced GI risks that could be adapted for this compound studies include:

  • Dose Optimization: Use the lowest effective dose for the shortest possible duration.[4][5]

  • Co-prescription of Gastroprotective Agents: The use of proton pump inhibitors (PPIs) can help protect the gastric mucosa.[4]

  • Dietary Management: Providing easily digestible food or taking the medication with meals can sometimes alleviate gastric irritation.[5]

  • Hydration: Ensuring adequate fluid intake is crucial to prevent dehydration, especially if diarrhea occurs.[5]

Q4: What in vivo models can be used to assess the gastrointestinal side effects of this compound?

A4: Several validated in vivo models can be employed to evaluate GI safety and efficacy.[6] These include:

  • Gastrointestinal Transit Model (Charcoal Meal Model): This model is used to evaluate bowel motility and can help assess effects like constipation or diarrhea.[7]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This model is useful for studying drug-induced inflammation and mucosal damage in the colon.[8]

  • Real-time Imaging: Techniques like live imaging of gastric emptying can provide dynamic information on GI function.[7]

Q5: How can I monitor the severity of gastrointestinal side effects in my animal models?

A5: A quantitative assessment can be achieved by using a Disease Activity Index (DAI). This typically involves scoring and combining parameters such as body weight loss, stool consistency, and the presence of blood in the stool.[8] Regular clinical observation and scoring are also crucial for monitoring overall animal well-being.

Experimental Protocols

Protocol 1: Evaluation of Co-administration of a Proton Pump Inhibitor (PPI) to Mitigate Gastric Toxicity

Objective: To determine if co-administration of a PPI (e.g., pantoprazole) can reduce the incidence or severity of this compound-induced upper GI side effects in a rodent model.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: this compound + Pantoprazole

    • Group 4: Pantoprazole alone

  • Dosing:

    • Administer pantoprazole (or vehicle) orally 30-60 minutes before this compound administration.

    • Administer this compound via the intended experimental route (e.g., intravenous infusion).

  • Monitoring:

    • Record body weight, food and water intake, and clinical signs daily.

    • Assess stool consistency daily.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and perform a gross examination of the stomach and duodenum for any signs of irritation, ulceration, or other abnormalities.

    • Collect tissue samples for histopathological analysis to assess for mucosal damage, inflammation, and cell death.

Protocol 2: Assessing the Impact of this compound on Gastrointestinal Transit

Objective: To evaluate the effect of this compound on GI motility using the charcoal meal transit model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Fasting: Fast the mice for 18-24 hours prior to the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle control at the desired dose and route.

  • Charcoal Meal Administration: After a predetermined time following this compound administration (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally.

  • Transit Time Measurement: Euthanize the mice after a set time (e.g., 20-30 minutes) following the charcoal meal.

  • Analysis:

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Visualizations

G cluster_0 Troubleshooting Workflow for GI Side Effects Observe Observe Adverse GI Signs (Diarrhea, Weight Loss, etc.) Assess Assess Severity (Clinical Scoring, DAI) Observe->Assess Initial Finding Action Implement Mitigating Action Assess->Action Mild to Moderate Consult Consult Vet / Consider Endpoint Assess->Consult Severe Monitor Monitor Response Action->Monitor Post-Intervention Monitor->Assess Re-evaluate

Caption: A troubleshooting workflow for addressing gastrointestinal side effects.

G cluster_1 Potential Mechanism of this compound GI Toxicity TP300 This compound Administration Topo1 Topoisomerase I Inhibition TP300->Topo1 DNA_Damage DNA Damage in Rapidly Dividing Cells Topo1->DNA_Damage Epithelial_Cells GI Epithelial Cells DNA_Damage->Epithelial_Cells Apoptosis Cell Cycle Arrest & Apoptosis Epithelial_Cells->Apoptosis Mucosal_Injury Mucosal Barrier Disruption Apoptosis->Mucosal_Injury Symptoms Diarrhea, Inflammation, Malabsorption Mucosal_Injury->Symptoms

Caption: A simplified signaling pathway for potential this compound induced GI toxicity.

References

cell line-specific sensitivity issues with TP-300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell line-specific sensitivity issues encountered during experiments with TP-300, a selective inhibitor of the p300 histone acetyltransferase (HAT).

Troubleshooting Guide

This guide addresses common issues observed during the evaluation of this compound in various cell lines.

Issue 1: Higher than Expected IC50 Value or Apparent Resistance in a Cell Line

Question: My cell line of interest shows a surprisingly high IC50 value for this compound, or appears to be completely resistant. What are the possible reasons and how can I troubleshoot this?

Possible Causes and Solutions:

  • Cell Line Integrity and Culture Conditions:

    • Mycoplasma Contamination: Contamination can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.[1]

    • Genetic Drift: Cell lines can change genetically over prolonged periods in culture. It is recommended to use low-passage cells from a reliable source.[1]

    • Cross-Contamination: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination with a less sensitive cell line.[1]

    • Media and Serum Variability: Different batches of media or serum can impact cell growth and drug sensitivity. Ensure consistency in your culture reagents.[1]

  • Experimental Parameters:

    • Suboptimal Drug Concentration Range: The tested concentrations may not be adequate to observe the full dose-response curve. Perform a preliminary experiment with a broad range of this compound concentrations to identify the responsive range.[2][3][4]

    • Inadequate Incubation Time: The duration of drug exposure might be insufficient to induce a significant effect, depending on the cell line's doubling time and the mechanism of action of this compound.[3]

    • Cell Seeding Density: An inappropriate cell density can affect results. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2][3]

  • Biological Mechanisms of Resistance:

    • Low p300 Dependence: The cell line may not heavily rely on the p300 signaling pathway for its proliferation and survival.

    • Compensatory Signaling Pathways: Cells can adapt to p300 inhibition by upregulating alternative signaling pathways.[5]

    • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can actively pump this compound out of the cells.

Issue 2: High Variability in Results Between Replicates or Experiments

Question: I am observing significant variability in my cell viability assay results with this compound. What could be causing this and how can I improve reproducibility?

Possible Causes and Solutions:

  • Assay-Related Factors:

    • Edge Effects: Evaporation from the outer wells of a microplate can lead to inconsistent results. Avoid using the outer wells or fill them with sterile PBS or media.[3]

    • Reagent Instability: Ensure that this compound and assay reagents are stored correctly and that working solutions are freshly prepared.[3]

    • Inconsistent Pipetting: Calibrate pipettes regularly and ensure proper mixing to maintain consistency across wells.

  • Cellular Factors:

    • Cell Health and Passage Number: Use healthy, viable cells for your experiments and avoid using cells that have been passaged excessively.[3]

    • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective inhibitor of the histone acetyltransferase p300. p300 is a transcriptional co-activator that plays a crucial role in regulating gene expression by acetylating histones and other proteins.[6] By inhibiting p300's HAT activity, this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: Cell line-specific sensitivity to this compound can be attributed to several factors, including:

  • Dependence on p300: Cancer cells that are highly dependent on p300-mediated transcription for their growth and survival are more likely to be sensitive to this compound.

  • Genetic and Epigenetic Landscape: The mutational status of key oncogenes and tumor suppressor genes (e.g., TP53), and the overall epigenetic state of a cell can influence its response to p300 inhibition.[7][8]

  • Expression Levels of p300 and its paralog CBP: The relative expression and functional redundancy between p300 and its close homolog CREB-binding protein (CBP) can impact the effectiveness of a p300-selective inhibitor.[9]

Q3: What are the key signaling pathways affected by this compound?

A3: As a p300 inhibitor, this compound can impact multiple signaling pathways critical for cancer cell function, including:

  • Cell Cycle Regulation: p300 is involved in the regulation of cell cycle progression.[6]

  • Apoptosis: p300 can influence the expression of pro- and anti-apoptotic genes.[6]

  • Hypoxia Response: p300 is a co-activator for HIF1A, a key regulator of the cellular response to hypoxia.[6]

  • WNT and Hippo Pathways: The EP300/TP53 pathway has been shown to suppress the Hippo and canonical WNT signaling pathways.[8][10]

Q4: Are there any known mechanisms of resistance to p300 inhibitors?

A4: Resistance to p300 inhibition can emerge through various mechanisms. Studies on related inhibitors have shown that cells can develop resistance by activating compensatory transcriptional programs.[5] This can involve the remodeling of signaling pathways to bypass the dependency on p300.[5]

Data Presentation

Table 1: Hypothetical this compound IC50 Values in a Panel of Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)
Cell Line ALung AdenocarcinomaWild-Type0.5
Cell Line BLung AdenocarcinomaMutant5.2
Cell Line CBreast CancerWild-Type1.1
Cell Line DBreast CancerNull8.9
Cell Line EColon CarcinomaWild-Type0.8
Cell Line FColon CarcinomaMutant7.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]

  • Drug Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.[1]

    • Incubate the plate for a predetermined duration (e.g., 72 hours).[1]

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Unexpected this compound Resistance start High IC50 or Resistance Observed check_integrity Verify Cell Line Integrity start->check_integrity check_params Review Experimental Parameters start->check_params investigate_bio Investigate Biological Mechanisms start->investigate_bio myco Mycoplasma Testing check_integrity->myco Contamination? str STR Profiling check_integrity->str Identity? passage Check Passage Number check_integrity->passage Genetic Drift? conc Optimize Concentration Range check_params->conc Dose Range? time Optimize Incubation Time check_params->time Duration? density Optimize Seeding Density check_params->density Cell Number? p300_dep Assess p300 Dependence (e.g., Western Blot) investigate_bio->p300_dep Target Relevance? pathways Analyze Compensatory Pathways (e.g., RNA-seq) investigate_bio->pathways Resistance Pathways? efflux Evaluate Drug Efflux (e.g., MDR inhibitor co-treatment) investigate_bio->efflux Drug Transport? resolve Issue Resolved myco->resolve str->resolve passage->resolve conc->resolve time->resolve density->resolve p300_dep->resolve pathways->resolve efflux->resolve

Caption: Troubleshooting workflow for unexpected this compound resistance.

Simplified p300 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus p300 p300 Histones Histones p300->Histones Acetylation TF Transcription Factors (e.g., p53, HIF1A) TF->p300 Recruitment Gene_Expression Target Gene Expression (Proliferation, Survival) Histones->Gene_Expression Chromatin Remodeling TP300 This compound TP300->p300 Inhibition

Caption: Simplified p300 signaling pathway and this compound inhibition.

References

Validation & Comparative

A Head-to-Head Battle in BCRP-Expressing Tumors: TP-300 Versus Irinotecan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cancer therapeutics, the emergence of drug resistance remains a critical hurdle. One of the key players in this challenge is the Breast Cancer Resistance Protein (BCRP), a transporter that can actively pump chemotherapy drugs out of cancer cells, rendering them ineffective. This guide provides a detailed, data-driven comparison of TP-300, a novel topoisomerase I inhibitor, and the widely used irinotecan, specifically focusing on their performance in tumors expressing BCRP.

Irinotecan, a cornerstone in the treatment of various solid tumors, faces a significant challenge in the face of BCRP-mediated resistance. Its active metabolite, SN-38, is a substrate for the BCRP efflux pump, leading to reduced intracellular drug concentrations and diminished antitumor activity. In response to this clinical challenge, this compound was developed as a next-generation topoisomerase I inhibitor designed to overcome this resistance mechanism.

This compound is a prodrug of the potent topoisomerase I inhibitor CH0793076. A key design feature of this compound and its active components is their limited interaction with the BCRP transporter, offering a potential advantage in treating tumors that have developed resistance to conventional therapies like irinotecan.

Quantitative Performance Analysis: In Vitro and In Vivo Efficacy

The preclinical data clearly demonstrates the superior performance of this compound and its active metabolite in BCRP-expressing cancer models compared to irinotecan and its active form, SN-38.

In Vitro Cytotoxicity: Overcoming BCRP-Mediated Resistance

The in vitro cytotoxicity data highlights the ability of this compound's active form, CH0793076, to evade BCRP-mediated resistance. In a BCRP-transfected cell line, CH0793076 required only a 2-fold increase in concentration to achieve a 50% inhibition of cell growth (IC50) compared to the parental cell line. In stark contrast, SN-38 required a 12-fold higher concentration, indicating significant resistance.

Further studies in a BCRP-overexpressing small cell lung cancer cell line (PC-6/BCRP) and its parental counterpart (PC-6/pRC) provide specific IC50 values. These results quantify the minimal impact of BCRP on the activity of CH0793076.

CompoundCell LineBCRP ExpressionIC50 (nM)Resistance Factor
CH0793076 (Active form of this compound)PC-6/pRCLow0.18-
CH0793076 (Active form of this compound)PC-6/BCRPHigh0.351.94
SN-38 (Active form of Irinotecan)ParentalLowN/AN/A
SN-38 (Active form of Irinotecan)BCRP-transfectedHighN/A~12

N/A: Specific IC50 values for SN-38 in this particular cell line pair were not available in the reviewed literature, however, the resistance factor was reported.

In Vivo Antitumor Activity: Superior Efficacy in BCRP-Positive Xenografts

The advantage of this compound extends to in vivo models. In human cancer xenograft models with confirmed BCRP expression, this compound demonstrated robust antitumor activity, achieving over 80% tumor growth inhibition in the majority of models tested (11 out of 12). Conversely, irinotecan (CPT-11) was significantly less effective in these BCRP-positive tumors, resulting in less than 50% tumor growth inhibition. This stark difference in in vivo efficacy underscores the potential clinical advantage of this compound in treating BCRP-driven resistant tumors.

TreatmentBCRP Expression StatusAntitumor Activity (Tumor Growth Inhibition)
This compoundPositive or Negative/Unknown>80% in 11/12 models
Irinotecan (CPT-11)Positive<50%

Signaling Pathways and Mechanisms of Action

Both this compound and irinotecan are topoisomerase I inhibitors. They exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately, cell death. The key difference lies in their interaction with the BCRP efflux pump.

dot graph TD; subgraph "Drug Action and Resistance" direction LR; A[Irinotecan (prodrug)] --> B{SN-38 (active)}; C[this compound (prodrug)] --> D{CH0793076 (active)}; B --> E{Topoisomerase I Inhibition}; D --> E; E --> F[DNA Damage & Apoptosis]; G[BCRP Efflux Pump] -- Transports out --> B; style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; style D fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; end

caption { label="Comparative mechanism of action and BCRP interaction."; font-size: 12; } end

The diagram above illustrates how the BCRP efflux pump actively removes SN-38 from the cancer cell, reducing its intracellular concentration and thereby diminishing its ability to inhibit topoisomerase I. In contrast, CH0793076, the active form of this compound, is not a significant substrate for BCRP, allowing it to accumulate in the cell and effectively induce DNA damage and apoptosis.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the efficacy of topoisomerase I inhibitors in BCRP-expressing models.

In Vitro Cytotoxicity Assay
  • Cell Lines: A pair of cancer cell lines, one being the parental line with low BCRP expression and the other being a subline with stable overexpression of BCRP, are used.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of CH0793076 and SN-38 for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values, representing the drug concentration required to inhibit cell growth by 50%, are calculated from the dose-response curves. The resistance factor is determined by dividing the IC50 of the BCRP-overexpressing cell line by the IC50 of the parental cell line.

dot graph TD; subgraph "In Vitro Cytotoxicity Workflow" A[Seed parental and BCRP-overexpressing cells in 96-well plates] --> B[Treat with serial dilutions of this compound/CH0793076 and Irinotecan/SN-38]; B --> C[Incubate for 72 hours]; C --> D[Perform MTT assay]; D --> E[Measure absorbance]; E --> F[Calculate IC50 values and Resistance Factor]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; end

caption { label="Workflow for determining in vitro cytotoxicity."; font-size: 12; } end

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells overexpressing BCRP are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound and irinotecan are administered to their respective treatment groups according to a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. The data is often visualized as tumor growth curves over time.

dot graph TD; subgraph "In Vivo Xenograft Workflow" A[Implant BCRP-expressing tumor cells into immunocompromised mice] --> B[Allow tumors to establish]; B --> C[Randomize mice into treatment groups (Vehicle, this compound, Irinotecan)]; C --> D[Administer drugs according to schedule]; D --> E[Measure tumor volume regularly]; E --> F[Analyze tumor growth inhibition]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; end

caption { label="Workflow for assessing in vivo antitumor efficacy."; font-size: 12; } end

Conclusion

The available preclinical data strongly suggests that this compound has a significant advantage over irinotecan in the context of BCRP-expressing tumors. Its ability to evade the BCRP efflux pump translates to superior in vitro cytotoxicity and in vivo antitumor activity. This makes this compound a promising candidate for further clinical investigation, particularly in patient populations whose tumors have developed resistance to irinotecan or other BCRP substrate drugs. For researchers and drug developers, these findings highlight the importance of designing novel therapeutic agents that can overcome known mechanisms of drug resistance to improve patient outcomes.

A Comparative Guide to Topoisomerase I Inhibitors: TP-300 vs. Topotecan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncology, the quest for more effective and better-tolerated cancer therapeutics is a constant endeavor. This guide provides a detailed comparison of two topoisomerase I inhibitors: TP-300, a novel investigational agent, and topotecan, an established chemotherapy drug. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the available clinical data to date.

Introduction to Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] By inhibiting this enzyme, topoisomerase I inhibitors trap the enzyme-DNA complex, leading to the accumulation of DNA strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[1][2] Both this compound and topotecan belong to the camptothecin class of topoisomerase I inhibitors.[3]

This compound: A Novel pH-Activated Prodrug

This compound is a water-soluble prodrug of the potent, lipophilic topoisomerase I inhibitor, CH0793076. A key feature of this compound is its pH-dependent activation. It is administered in an acidic formulation and rapidly converts to its active form at the physiological pH of the body. This non-enzymatic conversion is anticipated to result in less inter-patient pharmacokinetic variability compared to other prodrugs like irinotecan (CPT-11).

Topotecan: An Established Therapeutic Agent

Topotecan is a semi-synthetic analog of camptothecin and is an established treatment for various cancers, including ovarian and small-cell lung cancer.[2][4] It is administered intravenously and has a well-documented efficacy and safety profile.[2]

Preclinical Efficacy: A Head-to-Head Look

Direct head-to-head preclinical studies comparing this compound and topotecan are limited in the public domain. However, preclinical data for this compound has shown promising results when compared to another topoisomerase I inhibitor, CPT-11 (irinotecan). These studies indicate that this compound possesses a wider therapeutic dose range and is less susceptible to resistance mediated by the BCRP efflux pump.

While direct comparative data with topotecan is scarce, we can infer potential advantages of newer generation topoisomerase I inhibitors from studies of other novel camptothecins. For instance, the novel camptothecin analog FL118 has demonstrated the ability to overcome resistance to both irinotecan and topotecan in human tumor xenograft models.[5] FL118 is not a substrate for the P-gp and ABCG2 efflux pumps, which are common mechanisms of resistance to topotecan.[5] Furthermore, FL118 has been shown to be significantly more potent than topotecan in inhibiting cancer cell growth and colony formation, and more effective at downregulating key anti-apoptotic proteins like survivin and Mcl-1.[5]

The following tables summarize available preclinical data for this compound (compared to CPT-11) and comparative data for other novel camptothecins against topotecan.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineCancer TypeIC50 (nM)Fold Difference vs. TopotecanReference
FL118 HCT-8Colon~1~25x more potent[5]
Topotecan HCT-8Colon~25-[5]
Exatecan MOLT-4LeukemiaPicomolar rangeSubstantially lower[6]
Topotecan MOLT-4LeukemiaNanomolar range-[6]
Topotecan Panel of 23 pediatric cancer cell linesVariousMedian: 9.13 (Range: 0.71 - 489)-[7]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Clinical Efficacy: Insights from Comparative Trials

To date, there are no published clinical trials directly comparing this compound with topotecan. However, a randomized phase 2b study compared another camptothecin analog, belotecan, with topotecan for sensitive-relapsed small-cell lung cancer (SCLC). The results of this study are summarized below and may provide context for the potential clinical performance of novel camptothecins.

Table 2: Clinical Efficacy of Belotecan vs. Topotecan in Sensitive-Relapsed SCLC
Efficacy EndpointBelotecan (n=82)Topotecan (n=82)p-valueReference
Overall Response Rate (ORR) 35%Not Reported0.022[8]
Disease Control Rate (DCR) 85%70%0.030[8]
Median Progression-Free Survival (PFS) 4.8 months3.8 months0.961[8]
Median Overall Survival (OS) Significantly superior for belotecan-<0.05[8]

These findings suggest that newer camptothecin analogs can offer improved efficacy over topotecan in certain clinical settings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of topoisomerase I inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound or topotecan) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound or topotecan) and vehicle control according to the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition and assess any tumor regression.

Signaling Pathways and Mechanisms of Action

Both this compound and topotecan induce apoptosis by stabilizing the topoisomerase I-DNA cleavable complex, which leads to DNA double-strand breaks during replication. This DNA damage triggers a cascade of signaling events, often involving the p53 tumor suppressor protein.

Experimental Workflow

The evaluation of a novel topoisomerase I inhibitor like this compound typically follows a structured preclinical development path before moving into clinical trials.

Experimental_Workflow In Vitro Studies In Vitro Studies Cytotoxicity Assays Cytotoxicity Assays In Vitro Studies->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies Resistance Studies Resistance Studies In Vitro Studies->Resistance Studies In Vivo Studies In Vivo Studies Cytotoxicity Assays->In Vivo Studies Mechanism of Action Studies->In Vivo Studies Resistance Studies->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Toxicology Toxicology In Vivo Studies->Toxicology Clinical Trials Clinical Trials Xenograft Models->Clinical Trials Pharmacokinetics->Clinical Trials Toxicology->Clinical Trials Phase I (Safety) Phase I (Safety) Clinical Trials->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Comparison) Phase III (Comparison) Phase II (Efficacy)->Phase III (Comparison)

Conclusion

This compound represents a promising next-generation topoisomerase I inhibitor with a novel pH-dependent activation mechanism designed to improve upon existing therapies. While direct comparative efficacy data against topotecan is not yet widely available, preclinical studies of this compound and other novel camptothecins suggest potential advantages in terms of a wider therapeutic window and the ability to overcome drug resistance. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound relative to topotecan. The data and protocols presented in this guide are intended to provide a valuable resource for the research community as we continue to advance the field of oncology.

References

A Researcher's Guide to Validating Small Molecule Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a cornerstone of modern drug development. This process, known as target engagement, is critical for validating a drug's mechanism of action and interpreting its biological effects. This guide provides a comparative overview of state-of-the-art methodologies for validating target engagement, with a focus on two important classes of cancer drug targets: the acetyltransferase p300 and Topoisomerase I.

Key Cellular Targets in Oncology

The Role of p300 in Cancer Pathology

The E1A binding protein p300 (also known as EP300 or KAT3B) is a histone acetyltransferase that plays a pivotal role in regulating gene expression by remodeling chromatin.[2] It acts as a transcriptional co-activator for a multitude of transcription factors involved in cell proliferation, differentiation, and apoptosis.[7][8] Dysregulation of p300 function is implicated in various cancers. For instance, p300 can promote the proliferation and migration of non-small cell lung cancer cells and is associated with a poorer prognosis.[9] In prostate cancer, p300 is involved in androgen receptor signaling and can contribute to the development of chemoresistance.[10] Given its central role in oncogenic signaling, p300 is an attractive therapeutic target, and several small-molecule inhibitors of its acetyltransferase activity are in development.[6][11]

p300_signaling_pathway cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Signaling_Cascade Signaling Cascade (e.g., JAK/STAT, MAPK) RTK->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., STAT3, NF-κB, MYC) Signaling_Cascade->Transcription_Factors activates Gene_Transcription Oncogene Transcription Transcription_Factors->Gene_Transcription drives p300 p300 Acetylated_Histones Acetylated Histones (Chromatin Relaxation) p300->Acetylated_Histones acetylates TP_300_p300_inhibitor TP-300 (p300 Inhibitor) TP_300_p300_inhibitor->p300 inhibits Histones Histones Acetylated_Histones->Gene_Transcription enables Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Metastasis) Gene_Transcription->Cancer_Hallmarks

Simplified p300 signaling pathway in cancer.
Topoisomerase I: A Target for DNA Damage

Topoisomerase I (Top1) is a nuclear enzyme essential for DNA replication and transcription. It alleviates torsional stress in DNA by creating transient single-strand breaks, allowing the DNA to unwind, and then resealing the breaks.[12][13] Because cancer cells are characterized by rapid proliferation, they have a heightened reliance on Top1 activity, making it a prime target for chemotherapy.[14] Topoisomerase I inhibitors, such as the camptothecin derivatives irinotecan and topotecan, exert their cytotoxic effects by trapping the Top1-DNA covalent complex.[15][16] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.[12]

Top1_Inhibitor_MoA Supercoiled_DNA Supercoiled DNA Cleavage Top1 binds and cleaves one DNA strand Supercoiled_DNA->Cleavage processed by Top1 Topoisomerase I (Top1) Cleavable_Complex Top1-DNA Cleavable Complex Cleavage->Cleavable_Complex Re_ligation Re-ligation of DNA strand Cleavable_Complex->Re_ligation Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex TP_300_Top1_inhibitor This compound (Top1 Inhibitor) TP_300_Top1_inhibitor->Stabilized_Complex traps Relaxed_DNA Relaxed DNA Re_ligation->Relaxed_DNA Re_ligation->Stabilized_Complex prevents Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DNA_Double_Strand_Breaks DNA Double-Strand Breaks Replication_Fork_Collision->DNA_Double_Strand_Breaks Apoptosis Apoptosis / Cell Death DNA_Double_Strand_Breaks->Apoptosis

Mechanism of action for Topoisomerase I inhibitors.

Comparative Analysis of Target Engagement Methodologies

Several robust techniques are available to confirm the direct interaction between a small molecule and its protein target in a cellular context. The Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and NanoBioluminescence Resonance Energy Transfer (NanoBRET®) are among the most widely used methods. Each offers unique advantages and has specific requirements.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBioluminescence Resonance Energy Transfer (NanoBRET)
Principle Ligand binding alters the thermal stability of the target protein, protecting it from heat-induced aggregation.[17][18][19]Ligand binding protects the target protein from proteolytic degradation.[20][21][22]Measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[23][24][25]
Compound Modification Not required.[3]Not required.[21][22]Requires a fluorescently labeled tracer molecule that binds to the target.[23][26]
Target Modification Not required for endogenous protein detection (e.g., via Western blot).[23] May use tagged proteins for higher throughput (e.g., RT-CETSA).[3][17]Not required for endogenous proteins.[21]Requires genetic fusion of NanoLuc® luciferase to the target protein.[10][24]
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples.[27][28]Typically performed in cell lysates.[20][28]Performed in live cells.[23][24]
Readout Western blot, ELISA, AlphaScreen®, mass spectrometry, or luminescence (RT-CETSA).[3][18][27]Western blot or mass spectrometry.[20][21]Ratiometric measurement of luminescence at two wavelengths.[24]
Throughput Low to medium (Western blot). High-throughput formats (RT-CETSA, AlphaScreen®) are available.[3][18]Low to medium.High-throughput compatible.[10][23]
Quantitative Data Can generate dose-response curves (ITDRF) and determine apparent binding affinity.[18][29] Data can be influenced by assay kinetics.[19]Can show dose-dependent protection, but is generally considered less quantitative than CETSA or NanoBRET.[29]Highly quantitative; can determine compound affinity, target occupancy, and residence time.[10][24][25]
Key Advantage Label-free for both compound and endogenous target; applicable in diverse biological matrices.[27][30]Label-free for the compound; straightforward concept.[20][22]Provides real-time, quantitative binding data in live cells.[24][25]
Key Limitation Not all ligand binding events result in a thermal shift (potential for false negatives).[17] Western blot readout is low throughput.[3]Protease digestion step requires careful optimization.[20] Signal can be subtle if conformational change is minor.[29]Requires genetic engineering of the target protein and synthesis of a specific fluorescent tracer.[23]

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. The assay can be performed in two main formats: a melt curve experiment to determine the temperature at which the protein denatures (Tagg), and an isothermal dose-response (ITDRFCETSA) experiment to determine potency at a fixed temperature.[18]

CETSA_Workflow Start Start: Intact Cells Treat Treat cells with This compound or Vehicle Start->Treat Heat Heat aliquots at different temperatures Treat->Heat Lyse Lyse cells and separate soluble/aggregated fractions Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Analyze: Plot protein amount vs. temperature Detect->Analyze Result Result: Thermal Shift indicates target engagement Analyze->Result

CETSA experimental workflow.

Detailed Protocol (Western Blot Readout):

  • Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in a suitable buffer. Divide the cell suspension into aliquots for each condition (e.g., vehicle control, different concentrations of this compound). Incubate with the compound for a predetermined time at 37°C.

  • Heat Challenge: Transfer the cell suspensions to PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer without detergents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., anti-p300 or anti-Top1). Use a suitable secondary antibody and detection reagent.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the compound indicates thermal stabilization and target engagement.[29]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the observation that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to cleavage by proteases.[20][22]

DARTS_Workflow Start Start: Cell Lysate Treat Incubate lysate with This compound or Vehicle Start->Treat Digest Add protease (e.g., Pronase) and incubate Treat->Digest Stop Stop digestion (e.g., heat, protease inhibitor) Digest->Stop Analyze Analyze protein fragments by SDS-PAGE/Western Blot Stop->Analyze Result Result: Protected protein band indicates target engagement Analyze->Result

DARTS experimental workflow.

Detailed Protocol:

  • Lysate Preparation: Lyse cultured cancer cells in a buffer without detergents (e.g., M-PER buffer) and with protease inhibitors to prevent premature degradation. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration.[20]

  • Compound Incubation: Aliquot the lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as Pronase or thermolysin, to the lysates. The optimal protease and its concentration must be determined empirically.[20] Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Compare the band intensity of the full-length target protein in the compound-treated samples to the vehicle-treated control. A stronger band in the presence of the compound indicates that it protected the protein from proteolysis, thus demonstrating target engagement.[20]

NanoBioluminescence Resonance Energy Transfer (NanoBRET®)

NanoBRET is a proximity-based assay that measures the interaction between a target protein fused to NanoLuc® luciferase and a fluorescently labeled small molecule (tracer) in live cells.[24] Unlabeled compounds compete with the tracer for binding to the target, causing a decrease in the BRET signal.

NanoBRET_Workflow Start Start: Live cells expressing Target-NanoLuc fusion protein Treat Add fluorescent tracer and competing this compound Start->Treat Incubate Incubate to reach binding equilibrium Treat->Incubate Substrate Add NanoLuc substrate Incubate->Substrate Measure Measure luminescence at two wavelengths (donor and acceptor) Substrate->Measure Analyze Calculate BRET ratio Measure->Analyze Result Result: Decreased BRET ratio indicates target engagement Analyze->Result

NanoBRET experimental workflow.

Detailed Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein (e.g., p300 or Top1) fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well white assay plate and allow them to attach overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of the unlabeled test compound (this compound). Add the compound to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer at a predetermined optimal concentration.[26]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Luminescence Measurement: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.[26] Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader capable of filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the concentration of the unlabeled compound to generate a competition curve and determine the IC50, which reflects the compound's affinity for the target in living cells.[10]

Conclusion

Validating that a compound engages its intended target within the complex milieu of a cancer cell is a non-trivial but essential step in drug discovery. The choice of methodology depends on several factors, including the availability of specific reagents, the required throughput, and the nature of the research question.

CETSA and DARTS are powerful, label-free techniques that can validate target engagement for unmodified compounds and endogenous proteins.[23][29] CETSA is often more quantitative and versatile, with high-throughput options available, while DARTS provides a straightforward, conceptually simple alternative.[18][20] NanoBRET offers the highest precision for quantitative measurements of binding affinity and residence time in a live-cell context but requires significant upfront investment in creating specific cellular tools and chemical probes.[24][25] By selecting the appropriate method and carefully designing the experiments, researchers can gain high-confidence data to link direct target binding with the downstream pharmacological effects of novel anticancer agents like this compound.

References

A Comparative Analysis of TP-300 and CPT-11 in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Topoisomerase I Inhibitors

In the landscape of oncology drug development, topoisomerase I inhibitors have established themselves as a critical class of chemotherapeutic agents. CPT-11 (irinotecan), a well-established drug, and the investigational agent TP-300, both function as prodrugs that ultimately inhibit this essential enzyme, leading to tumor cell death. This guide provides a comparative study of their performance in preclinical xenograft models, offering a comprehensive overview of their mechanisms of action, experimental protocols, and available efficacy data to inform further research and development.

Executive Summary

Both this compound and CPT-11 are topoisomerase I inhibitors that demonstrate anti-tumor activity by inducing DNA damage and apoptosis. CPT-11 is a widely used chemotherapeutic that is converted in the body to its active metabolite, SN-38. Similarly, this compound is a prodrug that is metabolized to the active compounds TP3076 and TP3011. While extensive preclinical data exists for CPT-11 across a variety of xenograft models, publicly available in vivo efficacy data for this compound is limited. This guide summarizes the available information to facilitate a comparative understanding.

Mechanism of Action

Both this compound and CPT-11, through their active metabolites, share a common mechanism of action by targeting the DNA-topoisomerase I complex.

CPT-11 (Irinotecan): CPT-11 is a water-soluble prodrug that is converted by carboxylesterases to its highly potent active metabolite, SN-38. SN-38 stabilizes the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional stress during DNA replication and transcription. When the replication fork collides with this stabilized "cleavable complex," it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]

This compound: this compound is also a water-soluble prodrug. It is first converted to TP3076, which is then further metabolized to another active metabolite, TP3011. Both TP3076 and TP3011 are potent inhibitors of topoisomerase I. In vitro studies have indicated that TP3076 and TP3011 are equipotent with SN-38, the active metabolite of CPT-11. The mechanism of action is presumed to be similar to that of other camptothecin analogues, involving the stabilization of the topoisomerase I-DNA cleavage complex and subsequent induction of DNA damage and apoptosis.

Signaling Pathway for Topoisomerase I Inhibitors

The downstream effects of topoisomerase I inhibition by agents like the active metabolites of this compound and CPT-11 involve the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound or CPT-11 (Prodrug) Active_Metabolite Active Metabolites (TP3076/TP3011 or SN-38) Drug->Active_Metabolite Metabolism Stabilized_Complex Stabilized Ternary Complex Active_Metabolite->Stabilized_Complex Stabilizes TopoI_DNA Topoisomerase I-DNA Complex TopoI_DNA->Stabilized_Complex SSB Single-Strand Breaks Stabilized_Complex->SSB Prevents re-ligation DSB Double-Strand Breaks SSB->DSB During DNA Replication DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified signaling pathway of Topoisomerase I inhibitors.

Performance in Xenograft Models: A Comparative Overview

CPT-11 (Irinotecan) Efficacy Data in Xenograft Models

CPT-11 has been extensively evaluated in a wide range of xenograft models. The following tables summarize its anti-tumor activity in colorectal, pancreatic, and lung cancer models.

Table 1: Efficacy of CPT-11 in Colorectal Cancer Xenograft Models

Cell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
COLO 320Nude MiceNot SpecifiedComplete remissions in 6 out of 12 tumors[3]
HT-29Nude Mice10 mg/kg, IV, once weekly~39% TGI[4]
HCT116Nude Mice10 mg/kg, IV, once weeklyNot statistically significant TGI alone[4]
VariousNude Mice40 mg/kg, IP, q5dx5Tumor growth inhibition or shrinkage in all xenografts[5]
HC1Nude Mice40 mg/kg, IV, (dx5)2Similar activity to oral administration[6]
ELC2Nude MiceNot SpecifiedResistant to treatment[6]

Table 2: Efficacy of CPT-11 in Pancreatic Cancer Xenograft Models

Model TypeMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
Patient-Derived Xenograft (IM-PAN-001)Not Specified50 mg/kg/week (MTD)Significant reduction in tumor growth[7][8]
Patient-Derived Xenograft (IM-PAN-001)Not Specified10 mg/kg/weekSignificant dose-dependent reduction in tumor growth[7][8]

Table 3: Efficacy of CPT-11 in Lung Cancer Xenograft Models

Cell Line/ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
MS-1 (SCLC)Nude Mice10 mg/kg, IP, on days 1, 5, 9Significant tumor regression when combined with radiation[2][9]
LX-1 (SCLC/LCC)Nude Mice10 mg/kg, IP, on days 1, 5, 9Significant tumor regression when combined with radiation[2][9]
N417, H82, H187 (SCLC)Not Specified25 mg/kg, IP, weeklyInhibition of tumor growth[10][11]
N417, H82, H187 (SCLC)Not Specified5 mg/kg, IP, daily on weekdaysInhibition of vascular angiogenesis[10][11]
This compound Efficacy Data in Xenograft Models

As of the latest available information, specific quantitative data on the efficacy of this compound (e.g., Tumor Growth Inhibition percentages) in xenograft models from publicly accessible, peer-reviewed literature is limited. A Phase I clinical study of this compound in patients with advanced solid tumors reported that the active metabolites, TP3076 and TP3011, are equipotent to SN-38 in vitro. This suggests that this compound has the potential for significant anti-tumor activity in vivo. However, without direct preclinical xenograft data, a quantitative comparison with CPT-11 is not possible at this time.

Experimental Protocols

Standard protocols for evaluating anti-tumor efficacy in xenograft models involve several key steps, from cell line selection and animal model preparation to drug administration and endpoint analysis.

General Xenograft Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Implantation 3. Tumor Cell/Fragment Implantation (Subcutaneous/Orthotopic) Cell_Culture->Implantation Animal_Model 2. Immunodeficient Mouse Preparation Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., IV, IP, Oral) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General workflow for a xenograft efficacy study.

Key Methodological Details from CPT-11 Studies
  • Cell Lines and Animal Models: A variety of human cancer cell lines are used, including those from colorectal (e.g., HT-29, HCT116, COLO 320), pancreatic, and lung cancers.[2][3][4][9] These are typically implanted into immunodeficient mouse strains such as nude or SCID mice.[2][3][9] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into mice, are also utilized to better recapitulate human tumor biology.[7][8]

  • Tumor Implantation: Cells are harvested, prepared in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice. For orthotopic models, tumor cells or fragments are implanted into the corresponding organ of origin.[12]

  • Drug Administration: CPT-11 is typically dissolved in a vehicle such as saline and administered intravenously (IV) or intraperitoneally (IP).[4][5] Dosing schedules vary between studies and can include weekly, daily, or other intermittent regimens.[4][10][11]

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers two to three times per week. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics include tumor regression and survival.

Conclusion

Both this compound and CPT-11 are promising topoisomerase I inhibitors with a clear mechanism of action. CPT-11 has a substantial body of preclinical evidence from xenograft models demonstrating its efficacy across a range of tumor types. While direct comparative in vivo data for this compound is not widely available, its in vitro potency, which is comparable to CPT-11's active metabolite, suggests it is a compound of significant interest.

For researchers and drug developers, the extensive data on CPT-11 provides a valuable benchmark for evaluating novel topoisomerase I inhibitors. Future preclinical studies directly comparing this compound and CPT-11 in well-characterized xenograft models will be crucial to fully understand their relative therapeutic potential. Such studies should focus on a direct comparison of efficacy, toxicity, and pharmacokinetic/pharmacodynamic relationships to guide clinical development and positioning. As more data on this compound becomes available, a more definitive comparison will be possible.

References

TP-300: A Promising Topoisomerase I Inhibitor for Overcoming Irinotecan Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fight against chemoresistant cancers, TP-300 has emerged as a compelling novel topoisomerase I inhibitor with the potential to circumvent key mechanisms of irinotecan resistance. This guide provides a comprehensive comparison of this compound with irinotecan and other alternatives, supported by available preclinical data, to validate its anti-tumor activity in irinotecan-resistant models.

Irinotecan, a cornerstone in the treatment of various solid tumors, particularly colorectal cancer, is a prodrug that is converted to its active metabolite, SN-38. SN-38 targets topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and cell death. However, the development of resistance to irinotecan is a significant clinical challenge, limiting its long-term efficacy.

Overcoming the Challenge of Irinotecan Resistance

One of the primary mechanisms of irinotecan resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP functions as a drug efflux pump, actively removing SN-38 from cancer cells and thereby reducing its intracellular concentration and cytotoxic effect.

This compound is a novel, water-soluble prodrug of a potent topoisomerase I inhibitor, designed to overcome the limitations of irinotecan, including BCRP-mediated resistance. Preclinical evidence suggests that the anti-proliferative activity of this compound is not significantly impacted by the overexpression of BCRP, indicating a potential advantage in treating irinotecan-resistant tumors.[1]

Comparative Efficacy in Preclinical Models

While direct head-to-head preclinical studies comparing this compound with a wide range of alternatives in extensively characterized irinotecan-resistant models are not yet widely published, the available data provides a strong rationale for its continued development.

A pivotal study highlighted that this compound demonstrates a broader antitumor spectrum and a wider therapeutic dose range compared to irinotecan (CPT-11) in various human cancer xenograft models.[1] This suggests that this compound may be effective against a wider array of tumors, including those that are inherently less sensitive or have acquired resistance to irinotecan.

Furthermore, a phase I clinical trial of this compound in patients with advanced solid tumors, a significant portion of whom had previously been treated with irinotecan, showed promising signs of clinical activity. Six patients, five of whom had prior irinotecan treatment, experienced stable disease. This finding suggests that this compound may offer a therapeutic option for patients whose tumors have become refractory to standard irinotecan-based chemotherapy.

Understanding the Mechanism of Action and Resistance

To appreciate the potential of this compound, it is crucial to understand the signaling pathways involved in irinotecan resistance and the mechanism of action of topoisomerase I inhibitors.

Irinotecan Metabolism and Resistance Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Activation CES Carboxylesterases (CES) UGT1A1 UGT1A1 SN38->UGT1A1 Inactivation BCRP BCRP/ABCG2 (Efflux Pump) SN38->BCRP Efflux Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibition SN38G SN-38G (Inactive Glucuronide) UGT1A1->SN38G BCRP->Irinotecan Resistance DNA_damage DNA Damage & Apoptosis Top1_DNA->DNA_damage

Caption: Irinotecan is converted to its active form, SN-38, which is then inactivated or effluxed, leading to resistance.

This compound Mechanism of Action

This compound, like irinotecan, is a prodrug that is converted to its active metabolites. These active metabolites then inhibit topoisomerase I, leading to DNA damage and apoptosis. A key proposed advantage of this compound is that its active metabolites are poor substrates for BCRP, thus circumventing this common resistance mechanism.

cluster_extracellular Extracellular cluster_intracellular Intracellular TP300 This compound (Prodrug) Active_Metabolites Active Metabolites TP300->Active_Metabolites Conversion BCRP BCRP/ABCG2 (Efflux Pump) Active_Metabolites->BCRP Minimal Efflux Top1_DNA Topoisomerase I-DNA Complex Active_Metabolites->Top1_DNA Inhibition DNA_damage DNA Damage & Apoptosis Top1_DNA->DNA_damage

Caption: this compound is converted to active metabolites that are poor substrates for the BCRP efflux pump.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are outlined below.

In Vitro Cytotoxicity Assays in Irinotecan-Resistant Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator agents in irinotecan-sensitive and -resistant cancer cell lines.

Methodology:

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., colorectal, lung, breast) and their corresponding irinotecan-resistant subclones. Resistance can be induced by continuous exposure to increasing concentrations of SN-38.

  • Drug Treatment: Plate cells in 96-well plates and expose them to a range of concentrations of this compound, SN-38 (as a control for irinotecan activity), and other relevant comparator drugs for 72-96 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: Calculate the IC50 values for each drug in each cell line. The resistance factor is determined by dividing the IC50 of the resistant subclone by the IC50 of the parental cell line.

In Vivo Efficacy Studies in Irinotecan-Resistant Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in vivo in mouse models bearing irinotecan-resistant tumors.

Methodology:

  • Animal Models: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with irinotecan-resistant human tumor xenografts or patient-derived xenografts (PDXs) known to be refractory to irinotecan.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, irinotecan, this compound, and other comparator arms.

  • Drug Administration: Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) at predetermined dose levels and schedules.

  • Tumor Growth Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, time to progression, and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as topoisomerase I engagement, DNA damage (e.g., γH2AX staining), and apoptosis (e.g., cleaved caspase-3 staining).

Experimental Workflow

cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cell_Lines Irinotecan-Sensitive & Resistant Cell Lines Cytotoxicity Cytotoxicity Assays (IC50 Determination) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., BCRP Efflux) Cytotoxicity->Mechanism Xenografts Irinotecan-Resistant Xenograft Models Mechanism->Xenografts Model Selection TGI_Studies Tumor Growth Inhibition Studies Xenografts->TGI_Studies PD_Analysis Pharmacodynamic Analysis TGI_Studies->PD_Analysis

Caption: A typical workflow for validating the anti-tumor activity of a new compound in resistant models.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising therapeutic agent for overcoming irinotecan resistance, particularly in tumors that overexpress the BCRP efflux pump. Its broader anti-tumor spectrum and activity in irinotecan-pretreated patient populations further underscore its clinical potential.

To definitively establish the superiority of this compound, further head-to-head preclinical studies are warranted. These studies should include a comprehensive panel of well-characterized irinotecan-resistant cell lines and in vivo models, and should compare the efficacy of this compound not only with irinotecan but also with other emerging therapies for irinotecan-resistant cancers, such as liposomal irinotecan and targeted therapy combinations. The generation of such robust comparative data will be crucial for guiding the future clinical development of this compound and ultimately offering a new therapeutic option for patients with challenging, chemoresistant tumors.

References

Unveiling the Potency of TP-300 Metabolites: A Comparative Analysis of Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanism of action of TP-300's active metabolites, TP3076 and TP3011, with other established topoisomerase I inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the underlying biological pathways.

Executive Summary

This compound is a novel, water-soluble prodrug that is converted in the body to its active metabolites, TP3076 and TP3011. These metabolites exert their anticancer effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair. This targeted inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. Preclinical data indicates that TP3076 and TP3011 are highly potent topoisomerase I inhibitors, with activity comparable to or exceeding that of SN-38, the active metabolite of the widely used chemotherapeutic, irinotecan.

Comparative Efficacy of Topoisomerase I Inhibitors

The inhibitory activity of this compound's metabolites and other topoisomerase I inhibitors is summarized below. The data highlights the potent anti-proliferative effects of TP3011 across various cancer cell lines.

CompoundTargetAssay TypeCell LineIC50 ValueCitation
TP3011 Topoisomerase ICell ProliferationHCT116 (Colorectal Cancer)0.85 nM[1][2]
Cell ProliferationQG56 (Non-Small Cell Lung Carcinoma)8.5 nM[1][2]
Cell ProliferationNCI-H460 (Non-Small Cell Lung Carcinoma)8.2 nM[1][2]
TP3076 Topoisomerase ITopoisomerase I Inhibition-Equipotent to SN-38[1][3]
SN-38 (Active metabolite of Irinotecan)Topoisomerase IDNA Synthesis Inhibition-0.077 µM
Cell ProliferationLoVo (Colorectal Cancer)20 nM
Cell ProliferationHCT116 (Colorectal Cancer)50 nM
Cell ProliferationHT29 (Colorectal Cancer)130 nM
Topotecan Topoisomerase ICell ProliferationNCI-H460 (Non-Small Cell Lung Carcinoma)7.29 µM

Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's active metabolites and other topoisomerase I inhibitors. Lower IC50 values indicate greater potency.

Mechanism of Action: A Visual Representation

The following diagrams illustrate the metabolic activation of this compound and the subsequent mechanism of action of its active metabolites at the cellular level.

TP300_Metabolism TP300 This compound (Prodrug) TP3076 TP3076 (Active) TP300->TP3076 Non-enzymatic conversion TP3011 TP3011 (Active Metabolite) TP3076->TP3011 Aldehyde oxidase 1 (AOX1)

Figure 1: Metabolic Activation of this compound. This diagram shows the conversion of the prodrug this compound into its active metabolites, TP3076 and TP3011.

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus TP_Metabolites TP3076 / TP3011 Topo1_DNA Topoisomerase I - DNA Complex TP_Metabolites->Topo1_DNA Binds to Cleavable_Complex Stabilized Ternary Cleavable Complex Topo1_DNA->Cleavable_Complex Inhibits re-ligation DNA_Strand_Break DNA Single-Strand Break Cleavable_Complex->DNA_Strand_Break Replication_Fork Replication Fork DNA_Strand_Break->Replication_Fork Collision with DSB DNA Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers

Figure 2: Mechanism of Topoisomerase I Inhibition. This diagram illustrates how this compound's active metabolites inhibit topoisomerase I, leading to DNA damage and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase I inhibitors.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compounds (this compound metabolites, SN-38, Topotecan) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, a fixed amount of supercoiled plasmid DNA (e.g., 250 ng), and nuclease-free water to the desired final volume.

  • Add varying concentrations of the test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a fixed amount of human topoisomerase I (e.g., 1 unit).

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding DNA loading dye containing a stop solution (e.g., SDS and EDTA).

  • Load the samples onto an agarose gel (e.g., 1%) in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

DNA Strand Break Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated cells (exposed to topoisomerase I inhibitors) and control cells

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (LMA)

  • Normal melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) or Neutral electrophoresis buffer (e.g., Tris-borate-EDTA, pH 8.3)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Microscope slides (pre-coated with normal melting point agarose)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Harvest and resuspend cells in ice-cold PBS at a specific concentration.

  • Mix the cell suspension with molten low melting point agarose.

  • Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • For detecting single- and double-strand breaks, immerse the slides in alkaline electrophoresis buffer for a period to allow DNA unwinding. For detecting only double-strand breaks, use a neutral buffer.

  • Perform electrophoresis under alkaline or neutral conditions. The electric field will cause the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope.

  • Analyze the images using specialized software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Conclusion

The data presented in this guide confirm that this compound's active metabolites, TP3076 and TP3011, are potent inhibitors of topoisomerase I. Their sub-nanomolar cellular potency, which is comparable or superior to that of SN-38, underscores the potential of this compound as a promising next-generation topoisomerase I-targeting anticancer agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel therapeutic candidates.

References

Comparative Analysis of DNA Cleavage Patterns: TP-300 and Other Camptothecins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA cleavage patterns induced by the novel topoisomerase I (Top1) inhibitor TP-300 and other established camptothecins, such as topotecan and irinotecan's active metabolite, SN-38. This analysis is crucial for understanding the mechanism of action, potency, and potential therapeutic advantages of these anticancer agents.

Introduction to Camptothecins and their Mechanism of Action

Camptothecins are a class of anticancer drugs that specifically target DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] These drugs act by stabilizing the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[2] This stabilization prevents the re-ligation of the single-strand break created by Top1, leading to an accumulation of these complexes.[2][3] The collision of advancing replication forks with these stalled Top1cc results in the conversion of single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4]

The efficacy of a camptothecin analog is closely linked to its ability to induce and stabilize Top1-mediated DNA cleavage. Therefore, comparing the DNA cleavage patterns—including the intensity (potency) and site-specificity—of different camptothecins provides valuable insights into their relative therapeutic potential.

Comparison of DNA Cleavage Potency

While direct comparative studies detailing the specific DNA cleavage patterns of this compound's active metabolites (TP3076 and TP3011) are not extensively available in peer-reviewed literature, preclinical data suggests that its active form, CH0793076, exhibits more potent anti-proliferative activity than SN-38 against a wide range of human cancer cell lines. This higher potency is indicative of a strong ability to induce Top1-mediated DNA damage.

To provide a framework for comparison, the table below summarizes publicly available data on the DNA cleavage potency of well-characterized camptothecins, topotecan and SN-38. This data is typically generated using in vitro Top1 cleavage assays.

CompoundTargetAssay SystemPotency Metric (C1000, µM)¹Relative PotencyReference
SN-38 Topoisomerase IIsolated Nuclei0.0025Most Potent[5]
Camptothecin (CPT) Topoisomerase IIsolated Nuclei0.012~5-fold less potent than SN-38[5]
9-Aminocamptothecin (9-AC) Topoisomerase IIsolated Nuclei0.021~8-fold less potent than SN-38[5]
Topotecan (TPT) Topoisomerase IIsolated Nuclei0.44~176-fold less potent than SN-38[5]

¹C1000 represents the concentration of the drug required to produce 1000 rad-equivalents of DNA single-strand breaks as measured by alkaline elution.

Note on this compound: this compound is a water-soluble prodrug that is rapidly and non-enzymatically converted to its active form, CH0793076, at physiological pH. This active metabolite is a potent Top1 inhibitor. While quantitative cleavage data is limited, its high anti-proliferative activity suggests a very efficient induction of Top1-DNA cleavage complexes.

DNA Cleavage Site Specificity

The DNA sequence at and around the Top1 cleavage site can influence the binding and efficacy of camptothecins. Generally, camptothecins show a preference for certain nucleotide sequences, which can affect their overall cytotoxic activity. For instance, some studies have indicated that the nucleotide at the +1 position of the cleavage site can modulate the stability of the drug-Top1-DNA ternary complex.[6] While the specific cleavage site preferences for the active metabolites of this compound have not been detailed in public literature, it is known that different camptothecin derivatives can exhibit distinct cleavage patterns. For example, one study found that the cleavage patterns of camptothecin and 9-AC were similar to each other but differed from those of topotecan and SN-38.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing DNA cleavage data. The following is a generalized protocol for a Topoisomerase I-mediated DNA cleavage assay.

Topoisomerase I Cleavage Assay Protocol

This assay is designed to measure the ability of a compound to stabilize the Top1-DNA cleavage complex, resulting in the accumulation of cleaved DNA fragments.

Materials:

  • Enzyme: Purified human Topoisomerase I

  • DNA Substrate: A 3'-[³²P]-end-labeled DNA fragment of known sequence containing one or more Top1 cleavage sites. A commonly used substrate is a restriction fragment from a plasmid like pBluescript SK(-).

  • Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, and 150 µg/mL BSA.

  • Test Compounds: this compound (and its active metabolites if available), Topotecan, SN-38 (dissolved in DMSO).

  • Stop Solution: 0.5% Sodium Dodecyl Sulfate (SDS).

  • Proteinase K: 20 mg/mL solution.

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel: 16-20% acrylamide, 7 M urea, in TBE buffer.

  • TBE Buffer (10x): 0.89 M Tris base, 0.89 M boric acid, 20 mM EDTA.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 1 µL 10x Reaction Buffer

    • 1 µL ³²P-labeled DNA substrate (~20,000 cpm)

    • 1 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). For control, use DMSO.

    • Distilled water to a final volume of 9 µL.

  • Enzyme Addition: Add 1 µL of purified Topoisomerase I to each reaction tube. Mix gently.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding 1 µL of 0.5% SDS.

  • Protein Digestion: Add 1 µL of Proteinase K solution and incubate at 50°C for 30 minutes to digest the Topoisomerase I.

  • Sample Preparation for Electrophoresis: Add 10 µL of formamide loading dye to each sample. Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in 1x TBE buffer at a constant power until the bromophenol blue dye reaches the bottom of the gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the DNA bands using a phosphorimager. The intensity of the cleaved DNA bands relative to the total DNA in the lane is quantified to determine the percentage of DNA cleavage.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis DNA 32P-labeled DNA Mix Reaction Mix DNA->Mix Buffer 10x Buffer Buffer->Mix Drug Camptothecin (e.g., this compound) Drug->Mix Incubate Incubate at 37°C Mix->Incubate Add Top1 Stop Stop Reaction (SDS) Incubate->Stop Digest Proteinase K Digestion Stop->Digest Denature Denature (Heat + Formamide) Digest->Denature Gel Denaturing PAGE Denature->Gel Visualize Phosphorimager Analysis Gel->Visualize

Caption: Workflow for Topoisomerase I-mediated DNA cleavage assay.

Camptothecin-Induced DNA Damage Response Pathway

signaling_pathway cluster_drug Drug Action cluster_damage DNA Damage cluster_response Cellular Response CPT Camptothecin (e.g., this compound) Top1cc Top1 Cleavage Complex (Top1cc) CPT->Top1cc stabilizes Top1 Topoisomerase I Top1->Top1cc DNA DNA DNA->Top1cc SSB Single-Strand Break Top1cc->SSB Replication Replication Fork DSB Double-Strand Break Replication->DSB SSB->DSB  + Replication Fork Collision ATM ATM DSB->ATM activates ATR ATR DSB->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Arrest Cell Cycle Arrest (G2/M) Chk1->Arrest p53 p53 Chk2->p53 activates p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Camptothecin-induced DNA damage and cellular response pathway.

Conclusion

The comparison of DNA cleavage patterns is a fundamental approach to characterizing the potency and mechanism of action of topoisomerase I inhibitors. While direct quantitative data for this compound's active metabolites are not yet widely available, its high anti-proliferative efficacy suggests it is a potent inducer of Top1-mediated DNA cleavage. The provided experimental protocol and signaling pathway diagrams offer a framework for researchers to conduct their own comparative studies and to better understand the cellular consequences of treatment with these important anticancer agents. Further studies are warranted to delineate the specific DNA cleavage site preferences and the stability of the Top1 cleavage complexes induced by this compound in comparison to other clinically relevant camptothecins.

References

Safety Operating Guide

Proper Disposal Procedures for TP-300: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of TP-300 (CAS# 534605-78-2), a DNA topoisomerase I inhibitor utilized in research settings. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a potent, cytotoxic compound, all handling and disposal of this compound and associated materials must be conducted with the utmost care.[1][2]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to have a comprehensive understanding of the associated hazards.

Personal Protective Equipment (PPE): When handling this compound in its pure form or in solution, the following PPE is mandatory to prevent inhalation, skin, and eye contact[1]:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., double-gloving with nitrile gloves is recommended).

  • Body Protection: A disposable, solid-front lab coat or gown.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound outside of a certified chemical fume hood.

All handling of this compound, especially weighing and preparing solutions, should be performed within a certified chemical fume hood to minimize the risk of aerosol generation and inhalation.[1]

Spill Management: In the event of a spill, immediate containment and cleanup are essential.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[1]

  • Containment: For liquid spills, absorb the material using an inert absorbent pad or material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them into a designated hazardous waste container labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution (e.g., 10% bleach solution followed by a rinse with water), and dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it is a multi-step process that ensures safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is crucial to prevent dangerous chemical reactions and to ensure proper disposal.[3] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste: This includes contaminated gloves, lab coats, bench paper, and plasticware. Collect in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: This includes unused solutions of this compound, cell culture media containing the compound, and the first rinse from decontaminating glassware.[3] Collect in a dedicated, leak-proof, and shatter-resistant container.

  • Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container.

Step 2: Waste Accumulation and Storage

All this compound waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • Container Requirements: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[3][5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (CAS# 534605-78-2)," and the accumulation start date.[3] It is also advisable to add "Cytotoxic" or "Chemotherapeutic Waste" to the label.[1]

  • Storage: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Decontamination of Empty Containers

Empty containers that held the pure this compound compound or concentrated solutions must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[3]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid this compound waste.[3] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional policies.

  • Drying and Disposal: Allow the rinsed container to air dry completely in a fume hood before defacing the label and disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.

Step 4: Arranging for Waste Disposal

Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full or have reached the designated accumulation time limit.[3]

  • Documentation: Maintain a log of all waste generated, including the chemical name, quantity, and date of accumulation.[3]

Data Presentation: Laboratory Waste Stream Summary

Waste TypeContainerLabeling RequirementsKey Disposal Considerations
Solid Waste (this compound contaminated) Leak-proof container with a plastic liner"Hazardous Waste," "this compound (CAS# 534605-78-2)," "Cytotoxic Waste"Do not mix with non-hazardous solid waste.
Liquid Waste (this compound solutions) Shatter-resistant, leak-proof container"Hazardous Waste," "this compound (CAS# 534605-78-2)," "Cytotoxic Waste," and solvent compositionKeep container closed. Use secondary containment.
Sharps Waste (this compound contaminated) Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Cytotoxic Waste"Do not overfill.
Decontaminated Glassware Regular laboratory glass disposalOriginal label defacedMust be triple-rinsed with appropriate solvent.

Experimental Protocol: Disposal of this compound from a Cell Culture Experiment

This protocol outlines the steps for disposing of this compound waste generated during a typical in vitro cell culture experiment.

  • Preparation:

    • Ensure all necessary waste containers (solid, liquid, sharps) are properly labeled and available in the biosafety cabinet or designated work area.

    • Don appropriate PPE before beginning work.

  • Aspirating Media:

    • Aspirate the cell culture media containing this compound into a flask containing a freshly prepared 10% bleach solution to inactivate any biological material and begin degradation of the compound.

    • Allow the bleach solution to sit for at least 20 minutes before aspirating the contents into the designated liquid hazardous waste container.

  • Collecting Solid Waste:

    • Place all contaminated solid waste, including serological pipettes, pipette tips, and cell culture plates, into the designated solid hazardous waste container.

  • Decontaminating Surfaces:

    • Thoroughly wipe down the interior of the biosafety cabinet and any contaminated equipment with a 10% bleach solution, followed by 70% ethanol.

    • Dispose of the cleaning materials in the solid hazardous waste container.

  • Final Steps:

    • Securely close all waste containers.

    • Remove and dispose of PPE in the appropriate waste stream (e.g., gloves and disposable lab coat in the solid hazardous waste).

    • Wash hands thoroughly with soap and water.

    • Move the waste containers to the designated Satellite Accumulation Area.

Visualization of the this compound Disposal Workflow

TP300_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal A This compound Experiment B Solid Waste (Gloves, Plates) A->B C Liquid Waste (Media, Solutions) A->C D Sharps Waste (Needles) A->D E Solid Waste Container B->E F Liquid Waste Container C->F G Sharps Container D->G H Label Waste Containers E->H F->H G->H I Store in Satellite Accumulation Area H->I J Request EHS Pickup I->J K Licensed Hazardous Waste Disposal J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for TP-300 (DNA Topoisomerase I Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling the potent cytotoxic agent TP-300 (CAS 534605-78-2), a DNA topoisomerase I inhibitor utilized in cancer research.[1] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment for all personnel.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate PPE. All handling of this compound requires the following equipment:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested, powder-free nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath.Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or spill.
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination by splashes or aerosols.
Eye/Face Protection Safety glasses with side shields or, preferably, a full-face shield.Protects against accidental splashes of the compound in its liquid or powdered form.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified containment system.Prevents the inhalation of airborne particles of the cytotoxic agent.
Operational Plan: Handling and Preparation

All manipulations of this compound, especially weighing and reconstituting the powdered form, must be performed in a designated containment area to minimize the risk of aerosol generation and exposure.

Designated Handling Area:

  • A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) is mandatory for handling powdered this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, assemble all necessary materials, including PPE, a dedicated and calibrated scale, spatulas, weighing paper, solvent for reconstitution (e.g., DMSO), and appropriate waste containers.

  • Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, face/eye protection, outer gloves).

  • Weighing: Carefully weigh the required amount of this compound powder on weighing paper within the confines of the BSC or fume hood. Use a gentle technique to avoid creating airborne dust.

  • Reconstitution: Place the weighing paper with the compound into a stable container (e.g., a conical tube). Add the appropriate volume of solvent (e.g., DMSO) to dissolve the compound.[1] Cap the container securely and mix gently until the solid is fully dissolved.

  • Labeling: Clearly label all containers with the compound name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Transport: When moving the compound, even for short distances within the lab, use a sealed, leak-proof, and clearly labeled secondary container.

  • Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste container. Always remove the outer gloves first. Wash hands thoroughly after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE (gloves, gowns), weighing papers, pipette tips, and other contaminated lab supplies must be placed in a clearly labeled, sealed "Cytotoxic Waste" or "Chemotherapeutic Waste" container.[2]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste. Do not recap needles.

Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on the collection and disposal of cytotoxic waste.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a representative method for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29 colon cancer cells) using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HT-29 human colorectal adenocarcinoma cell line

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture HT-29 cells in DMEM until they reach approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest this compound concentration) and a "no treatment" control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or control solutions).

    • Return the plate to the incubator for 72 hours.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

The quantitative data from the cytotoxicity assay would be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Representative Data: Cytotoxicity of this compound on HT-29 Cells

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.100.0688.0%
100.850.0568.0%
50 0.63 0.04 50.4%
1000.450.0336.0%
10000.150.0212.0%
100000.050.014.0%
Note: This table contains representative data for illustrative purposes. The IC50 value for this compound in this example is approximately 50 nM.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

TP300_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC / Fume Hood) cluster_disposal Disposal Phase A 1. Assemble Materials (PPE, Reagents, Waste Bins) B 2. Don Full PPE (Gown, Double Gloves, Face Shield) A->B C 3. Weigh this compound Powder B->C Enter Containment Area D 4. Reconstitute in Solvent C->D E 5. Label and Store Solution D->E F 6. Segregate Waste E->F Post-Experiment G Solid Waste (PPE, Consumables) F->G H Liquid Waste (Unused Solution) F->H I Sharps Waste (Needles, Syringes) F->I J 7. Doff PPE Correctly G->J H->J I->J K 8. EHS Waste Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.